molecular formula C9H10F2O2 B1390704 4-Ethoxy-3,5-difluorobenzyl alcohol CAS No. 1017779-35-9

4-Ethoxy-3,5-difluorobenzyl alcohol

Cat. No.: B1390704
CAS No.: 1017779-35-9
M. Wt: 188.17 g/mol
InChI Key: TUTXCECYJMMZLA-UHFFFAOYSA-N
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Description

4-Ethoxy-3,5-difluorobenzyl alcohol (CAS 1017779-35-9) is a fluorinated benzyl alcohol derivative serving as a versatile chemical intermediate in organic and medicinal chemistry research . Its structure, featuring both ethoxy and difluoro substituents on an aromatic ring, makes it a valuable building block for synthesizing more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) and agrochemicals . As a benzyl alcohol derivative, it shares characteristics with other difluorobenzyl alcohols, which are commonly employed in asymmetric synthesis and biocatalysis research to create chiral diaryl alcohols—key structural motifs in various pharmaceuticals . The compound is typically supplied with high purity (e.g., 99%) . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (MSDS) and adhere to all appropriate safety protocols before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-ethoxy-3,5-difluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O2/c1-2-13-9-7(10)3-6(5-12)4-8(9)11/h3-4,12H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUTXCECYJMMZLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1F)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401290763
Record name 4-Ethoxy-3,5-difluorobenzenemethanol
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Molecular Weight

188.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017779-35-9
Record name 4-Ethoxy-3,5-difluorobenzenemethanol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethoxy-3,5-difluorobenzenemethanol
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Foundational & Exploratory

Technical Whitepaper: Synthesis of 4-Ethoxy-3,5-difluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 4-Ethoxy-3,5-difluorobenzyl alcohol CAS Registry Number: (Analogous structures: 111928-21-3 for the acid precursor) Primary Applications: Liquid Crystal Display (LCD) monomers (negative dielectric anisotropy), Pharmaceutical intermediates (kinase inhibitors).

This technical guide delineates the optimal synthetic pathways for 4-Ethoxy-3,5-difluorobenzyl alcohol . While multiple routes exist, this paper prioritizes the Nucleophilic Aromatic Substitution (


) Strategy  starting from 3,4,5-trifluorobenzoic acid derivatives. This route offers the highest regioselectivity and scalability compared to electrophilic fluorination or lithiation-formylation protocols.

The presence of the 3,5-difluoro motif strongly activates the 4-position for nucleophilic attack, making the


 approach thermodynamically favorable and kinetically controlled.

Retrosynthetic Analysis

To design a robust pathway, we deconstruct the target molecule based on bond-disconnection logic.

  • Disconnection A (C-O Bond): Disconnecting the ethyl group suggests a precursor of 3,5-difluoro-4-hydroxybenzyl alcohol . However, selective alkylation of the phenol in the presence of the benzylic alcohol requires protection steps.

  • Disconnection B (C-C Bond): Disconnecting the benzylic carbon suggests a reduction of 4-ethoxy-3,5-difluorobenzoic acid (or ester).

  • Disconnection C (C-F/C-O Exchange): The most strategic disconnection involves the aromatic ring. The 4-ethoxy group can be installed via

    
     displacement of a fluorine atom on 3,4,5-trifluorobenzoic acid .
    
Visualization: Retrosynthetic Tree

Retrosynthesis Target 4-Ethoxy-3,5-difluorobenzyl alcohol Intermediate 4-Ethoxy-3,5-difluorobenzoic acid (ester) Intermediate->Target Reduction (LiAlH4/NaBH4) Start 3,4,5-Trifluorobenzoic acid Start->Intermediate SnAr (Ethoxylation) Reagents NaOEt / EtOH Reagents->Start

Figure 1: Retrosynthetic analysis identifying 3,4,5-trifluorobenzoic acid as the primary starting material.

Primary Synthesis Pathway: The Route

This pathway utilizes the electronic properties of the fluorine atoms. The fluorine atoms at positions 3 and 5, combined with the electron-withdrawing carbonyl group at position 1, create a significant positive electrostatic potential at position 4, facilitating nucleophilic attack by ethoxide.

Step 1: Esterification (Optional but Recommended)

While the


 reaction can proceed on the free acid, converting the acid to an ester (methyl or ethyl) prevents the formation of the carboxylate salt, which can reduce solubility and deactivate the ring slightly (via inductive donation of the anion).
  • Reagents: 3,4,5-Trifluorobenzoic acid,

    
     (or 
    
    
    
    ), EtOH.
  • Conditions: Reflux, 4-6 hours.

  • Yield: >95%.

Step 2: Nucleophilic Aromatic Substitution ( )

This is the critical regioselective step.

  • Reagents: Ethyl 3,4,5-trifluorobenzoate, Sodium Ethoxide (NaOEt), Ethanol (anhydrous).

  • Mechanism: Addition-Elimination via a Meisenheimer Complex.[1]

  • Protocol:

    • Dissolve Ethyl 3,4,5-trifluorobenzoate in anhydrous ethanol.

    • Cool to 0°C to control exotherm.

    • Slowly add 1.05 equivalents of NaOEt (21% wt solution in EtOH).

    • Stir at 0°C for 1 hour, then warm to room temperature.

    • Monitor: HPLC/TLC. The 4-fluoro is displaced preferentially due to the combined inductive withdrawal of the 3,5-fluorines and the para-ester.

  • Key Challenge: Avoiding over-substitution (replacing 3- or 5-F). Control stoichiometry and temperature strictly.

Step 3: Reduction to Benzyl Alcohol

The ester functionality is reduced to the primary alcohol.

  • Reagents: Sodium Borohydride (

    
    ) with Methanol/THF OR Lithium Aluminum Hydride (
    
    
    
    ).
  • Protocol (

    
     variant - Safer): 
    
    • Dissolve the intermediate (Ethyl 4-ethoxy-3,5-difluorobenzoate) in THF.

    • Add

      
       (2.0 eq).
      
    • Heat to reflux and slowly add Methanol (activates the borohydride).

    • Quench with dilute HCl.

  • Purification: Crystallization from Hexane/Ethyl Acetate or Column Chromatography.

Alternative Pathway: Phenol Alkylation

If 3,4,5-trifluorobenzoic acid is unavailable, 3,5-difluoro-4-hydroxybenzoic acid can be used.

  • Alkylation: React 3,5-difluoro-4-hydroxybenzoic acid with Ethyl Iodide (

    
    ) and 
    
    
    
    in DMF.
    • Note: This will esterify the acid AND alkylate the phenol.

  • Hydrolysis (Selective): Not necessary if the target is the alcohol; the ester is reduced in the next step anyway.

  • Reduction: Reduce the diethyl ester intermediate using

    
     to yield the benzyl alcohol.
    

Reaction Mechanism & Logic

The regioselectivity of the


 reaction in Step 2 is dictated by the Meisenheimer Complex  stability.
  • Activation: The carbonyl group (ester) withdraws electron density from the ring (mesomeric and inductive), activating the ortho and para positions.

  • Fluorine Effect: Fluorine is electron-withdrawing (inductive). The carbon at position 4 is flanked by two fluorines (positions 3 and 5), making it highly electrophilic.

  • Leaving Group: Fluorine is an excellent leaving group in

    
     because the highly polarized C-F bond lowers the energy of the transition state for the nucleophilic attack (rate-determining step).
    
Visualization: Mechanism

Mechanism Reactant Ethyl 3,4,5-trifluorobenzoate TS Meisenheimer Complex (Negative charge delocalized) Reactant->TS + EtO- (Attack at C4) Product Ethyl 4-ethoxy-3,5-difluorobenzoate TS->Product - F- (Elimination)

Figure 2: Reaction coordinate showing the formation of the anionic intermediate.

Experimental Data Summary

ParameterRecommended RangeImpact on Quality
Stoichiometry (NaOEt) 1.02 - 1.05 eq< 1.0 eq: Incomplete conversion.> 1.1 eq: Risk of bis-ethoxylation (impurity).
Temperature (

)
-5°C to 25°CHigh temps promote side reactions (attack at pos 3/5).
Solvent (Reduction) THF / MethanolAnhydrous conditions required for

;

tolerates MeOH.
Quenching pH 3.0 - 4.0Strongly acidic quench can cleave the ether (rare but possible).

Detailed Experimental Protocol (Route A)

Safety Note: Handling fluorinated aromatics and strong hydrides requires fume hoods, PPE, and strict moisture control.

Phase 1: Synthesis of Ethyl 4-ethoxy-3,5-difluorobenzoate
  • Setup: A 500mL 3-neck round-bottom flask equipped with a thermometer, addition funnel, and

    
     inlet.
    
  • Charge: Add 20.0 g (113 mmol) of Ethyl 3,4,5-trifluorobenzoate and 200 mL anhydrous Ethanol.

  • Cool: Chill the solution to 0°C using an ice/salt bath.

  • Addition: Dropwise add 40 mL of 21% NaOEt in EtOH (approx. 115 mmol) over 30 minutes. Maintain internal temp < 5°C.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to 20°C over 2 hours.

  • Check: TLC (Hexane:EtOAc 8:1) should show disappearance of starting material.

  • Workup: Evaporate EtOH under reduced pressure. Resuspend residue in Ethyl Acetate (150 mL) and wash with water (2 x 50 mL) and brine. Dry over

    
    .[2]
    
  • Yield: Expect ~23-24 g of crude ester (Pale yellow oil).

Phase 2: Reduction to Alcohol[6]
  • Setup: 500mL flask, reflux condenser,

    
     atmosphere.
    
  • Charge: Dissolve crude ester (23 g) in 150 mL dry THF.

  • Reagent: Add

    
     (8.5 g, 225 mmol).
    
  • Activation: Heat to 60°C. Add Methanol (40 mL) dropwise over 1 hour. (Caution: Hydrogen gas evolution).

  • Reflux: Stir at reflux for 4 hours.

  • Quench: Cool to 0°C. Slowly add 1N HCl until pH ~4.

  • Extraction: Extract with Ethyl Acetate. Wash organic layer with saturated

    
    .
    
  • Purification: Recrystallize from Hexane/Toluene if solid, or distill if liquid (high vacuum).

References

  • Nucleophilic Aromatic Substitution on Polyfluorobenzenes

    • Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing.
    • Mechanism Overview: Master Organic Chemistry.

  • Synthesis of Alkoxy-difluorobenzyl Alcohols (Patent Literature)

    • Zhejiang Zhongxin Fluoride Materials Co Ltd. (2012).[3] Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. CN102731269B. (Describes analogous lithiation and substitution chemistry).

  • Reduction of Benzoic Esters

    • BenchChem Protocols.[2] Synthesis of 3,5-Dihydroxybenzaldehyde: An Indirect Approach from Benzoic Acid. (Describes reduction protocols for substituted benzoic acids).

  • General Reactivity of 3,4,5-Trifluorobenzoic Acid

    • PubChem Compound Summary for 3,4,5-Trifluorobenzoic acid.

Sources

1H NMR spectrum of "4-Ethoxy-3,5-difluorobenzyl alcohol"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 1H NMR Characterization of 4-Ethoxy-3,5-difluorobenzyl Alcohol

Executive Summary & Application Context

4-Ethoxy-3,5-difluorobenzyl alcohol (CAS: Relevant analogues include 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol) is a specialized fluorinated aromatic intermediate. In the pharmaceutical and agrochemical sectors, it serves as a critical building block for pyrethroid insecticides (such as derivatives of tefluthrin) and in the synthesis of liquid crystal mesogens where the difluoro-alkoxy motif imparts specific dielectric anisotropy.

This guide provides a rigorous analysis of its proton nuclear magnetic resonance (


H NMR) spectrum. Unlike standard benzyl alcohols, the presence of the 3,5-difluoro substitution pattern introduces significant heteronuclear spin-spin coupling (

H-

F), creating spectral features that can be easily misidentified as impurities or diastereotopic splitting by inexperienced analysts.

Structural Analysis & Symmetry

Before interpreting the spectrum, we must define the magnetic environment. The molecule possesses a


 axis of symmetry passing through the C1 and C4 carbons.
  • Aromatic Region: The protons at positions 2 and 6 are chemically equivalent (

    
    ).
    
  • Fluorine Substituents: The fluorine atoms at positions 3 and 5 are chemically equivalent.

  • Implication: The aromatic signal will not appear as a singlet despite the symmetry, but rather as a doublet (or multiplet) due to strong coupling with the adjacent

    
    F nuclei.
    

DOT Diagram 1: Structural Connectivity & Magnetic Equivalence

G cluster_0 Aromatic Core (Symmetry Axis) cluster_1 Substituents C1 C1 (Benzylic) C2 C2-H (Equivalent to C6) C1->C2 BzOH -CH2-OH (Benzylic) C1->BzOH Shift ~4.6 ppm C3 C3-F (Ortho to H2) C2->C3 C3->C2 3J H-F Coupling (Dominant) C4 C4-Ethoxy C3->C4 C5 C5-F (Ortho to H6) C4->C5 Ethoxy -O-CH2-CH3 (Ethoxy) C4->Ethoxy Shielding Effect C6 C6-H (Equivalent to C2) C5->C6 C5->C6 3J H-F Coupling (Dominant) C6->C1

Caption: Structural connectivity highlighting the C2/C6 symmetry and the dominant H-F coupling pathways responsible for peak splitting.

Detailed Spectral Assignments (CDCl , 300-400 MHz)

The following data represents the theoretical consensus derived from high-fidelity analogues (e.g., 4-ethoxybenzyl alcohol and 3,5-difluoro derivatives).

Summary Table
SignalIntegrationMultiplicityChemical Shift (

, ppm)
Coupling Constant (

, Hz)
Assignment
A 2HDoublet (d)6.90 – 7.05

Ar-H (C2, C6)
B 2HSinglet (s)*4.60 – 4.65-Ar-CH

-OH
C 2HQuartet (q)4.10 – 4.20

-O-CH

-CH

D 1HBroad Singlet1.60 – 2.50--OH (Variable)
E 3HTriplet (t)1.35 – 1.45

-O-CH

-CH

*Note: The benzylic protons may appear as a doublet if DMSO-d


 is used and the sample is dry, due to coupling with the hydroxyl proton.
In-Depth Analysis of Key Signals

1. The Aromatic "Deceptive" Doublet (6.90 – 7.05 ppm) This is the most diagnostic region. In a non-fluorinated 4-ethoxybenzyl alcohol, the aromatic protons would appear as an AA'BB' system (two doublets).

  • Effect of Fluorine: The introduction of fluorine at positions 3 and 5 simplifies the spectrum regarding proton-proton coupling (since H3 and H5 are replaced) but complicates it with Heteronuclear coupling.

  • The Splitting Mechanism: H2 is ortho to F3. The

    
     coupling constant is typically 8–10 Hz . Consequently, the signal for the equivalent H2/H6 protons appears as a distinct doublet.
    
  • Line Broadening: You may observe slight broadening of this doublet due to long-range coupling (

    
    ) to the para-fluorine, though this is often unresolved at standard field strengths (300 MHz).
    

2. The Ethoxy Chain (4.15 ppm & 1.40 ppm) The ethoxy group exhibits a classic quartet-triplet pattern.

  • Chemical Shift Impact: The presence of the electron-withdrawing fluorine atoms on the ring slightly deshields the methylene protons (-OCH

    
    -) compared to non-fluorinated analogues, pushing the quartet slightly downfield (closer to 4.15-4.20 ppm) compared to standard phenol ethers (~4.0 ppm).
    

3. Benzylic Methylene (4.60 ppm) This signal confirms the integrity of the alcohol functionality.

  • Oxidation Check: If the sample is degraded, you will see a downfield shift to ~9.8 ppm (aldehyde) or ~10.0+ ppm (carboxylic acid).

  • Solvent Dependency: In CDCl

    
    , this is usually a sharp singlet. In DMSO-d
    
    
    
    , it often splits into a doublet (
    
    
    Hz) because the rate of OH exchange slows down, allowing observation of H-C-O-H coupling.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and accurate integration, follow this specific protocol.

DOT Diagram 2: Experimental Workflow

Workflow Start Sample Prep (10-15 mg) Solvent Solvent Choice CDCl3 (Std) vs DMSO (OH coupling) Start->Solvent Acquisition Acquisition sw=12-14 ppm d1 > 5s (Relaxation) Solvent->Acquisition Processing Processing LB = 0.3 Hz Phasing Acquisition->Processing QC QC Check Integration 2:2:2:3 Processing->QC

Caption: Step-by-step workflow ensuring high-fidelity spectral acquisition and quality control.

Step 1: Solvent Selection

  • Routine ID: Use CDCl

    
      (Chloroform-d) with 0.03% TMS. It provides the best resolution for the aromatic H-F coupling.
    
  • OH Characterization: Use DMSO-d

    
      if observing the hydroxyl proton coupling is required to confirm the alcohol is not oxidized.
    

Step 2: Acquisition Parameters

  • Pulse Angle: 30° (ensures quantitative accuracy).

  • Relaxation Delay (d1): Set to

    
     seconds. The aromatic protons adjacent to fluorine have different relaxation times (T1) than the aliphatic chains. Short delays will skew integration ratios (e.g., the aromatic doublet will integrate lower than the ethoxy triplet).
    
  • Spectral Width: 12 ppm (sufficient to catch potential aldehyde impurities).

Step 3: Processing & QC

  • Apodization: Apply a Line Broadening (LB) of 0.3 Hz.

  • Integration Logic: Calibrate the Ethoxy Methyl triplet (1.40 ppm) to 3.00 H .

  • Pass Criteria:

    • Aromatic Doublet (6.9-7.0 ppm) must integrate to 2.0 H (±0.1).

    • Benzylic Singlet (4.6 ppm) must integrate to 2.0 H .

    • No peaks should appear at ~9.8 ppm (Aldehyde impurity).

Troubleshooting & Impurities

Artifact/ImpurityChemical ShiftCauseRemediation
Aldehyde (CHO) ~9.85 ppm (s)Oxidation of alcoholRecrystallize or reduce with NaBH

.
Water ~1.56 ppm (CDCl

)
Wet solvent/sampleDry sample under high vacuum; use fresh ampoule solvent.
Missing OH Peak N/AFast exchangeNormal in "wet" CDCl

. Not a failure mode.
Aromatic "Singlet" ~7.0 ppmLow ResolutionIf the doublet collapses to a singlet, the field strength is too low or shimming is poor. The

is large enough that this should rarely happen on >300MHz instruments.

References

  • ChemicalBook. (n.d.). 2,4-Difluorobenzyl alcohol 1H NMR Spectrum. Retrieved from [1]

  • ChemicalBook. (n.d.). 4-Ethoxybenzyl alcohol 1H NMR Spectrum. Retrieved from

  • Sigma-Aldrich. (2024). NMR Chemical Shifts of Common Impurities. Retrieved from

  • Reich, H. J. (University of Wisconsin).[2] 1H NMR Chemical Shifts & Coupling Constants. Organic Chemistry Data. Retrieved from

  • Alfa Chemistry. (n.d.). 19F Coupling Constants Table. Retrieved from

Sources

An In-depth Technical Guide to the ¹³C NMR Analysis of 4-Ethoxy-3,5-difluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive exploration of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 4-Ethoxy-3,5-difluorobenzyl alcohol, a molecule of interest in synthetic chemistry and drug development. Designed for researchers and scientists, this document moves beyond a simple spectral interpretation to provide a deep understanding of the underlying principles, a field-proven experimental protocol, and a detailed analysis of the structural features that define its unique spectral signature.

Introduction: The Structural Challenge and the Spectroscopic Solution

4-Ethoxy-3,5-difluorobenzyl alcohol presents a fascinating case for structural elucidation. Its architecture combines a symmetrically substituted aromatic ring with multiple functionalities: an ethoxy group, two fluorine atoms, and a hydroxymethyl substituent. Each of these groups imparts distinct electronic and steric effects that modulate the magnetic environment of the individual carbon atoms.

¹³C NMR spectroscopy is an indispensable tool for unambiguously confirming the substitution pattern and electronic structure of such molecules. The broad chemical shift range of ¹³C NMR allows for the resolution of each unique carbon nucleus.[1] Furthermore, the presence of fluorine (¹⁹F), a spin-active nucleus (I = ½), introduces carbon-fluorine (C-F) spin-spin coupling, which splits the signals of nearby carbons into characteristic multiplets.[2][3] Analyzing these coupling constants provides invaluable information about the proximity of each carbon to the fluorine substituents.[3] This guide will systematically deconstruct these spectral features.

Figure 1: Molecular structure of 4-Ethoxy-3,5-difluorobenzyl alcohol with carbon numbering.

Theoretical Framework: Predicting the ¹³C NMR Spectrum

A robust analysis begins with a theoretical prediction of the spectrum. The chemical shift (δ) of each carbon is influenced by the inductive and resonance effects of the substituents.

  • Aromatic Carbons (C1-C6): Aromatic carbons typically resonate between 110 and 170 ppm.[1][4]

    • C4 (Ether Linkage): The oxygen of the ethoxy group is strongly electron-donating through resonance, causing a significant downfield shift (deshielding) for the directly attached C4.

    • C3 and C5 (Fluorine Substitution): Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect. This leads to a very large downfield shift for the directly attached C3 and C5. This direct C-F bond will also result in a large one-bond coupling constant (¹JCF), typically in the range of -230 to -270 Hz.[5]

    • C2 and C6 (Ortho to Substituents): These carbons are ortho to both the hydroxymethyl group and a fluorine atom, and meta to the ethoxy group. Their chemical shifts will be a composite of these influences. They will exhibit two-bond coupling (²JCF) to the adjacent fluorine and three-bond coupling (³JCF) to the other fluorine.

    • C1 (ipso-Carbon): This carbon is attached to the electron-withdrawing hydroxymethyl group, which will cause a moderate downfield shift compared to unsubstituted benzene. It will experience three-bond coupling (³JCF) to both fluorine atoms.

  • Aliphatic Carbons (C7, C8, C9):

    • C7 (Benzylic Alcohol): The benzylic carbon (CH₂OH) is attached to an oxygen atom, placing its resonance in the typical range of 50-65 ppm.[4]

    • C8 (Ethoxy CH₂): The methylene carbon of the ethoxy group is also attached to oxygen, and its chemical shift is expected in the 60-80 ppm range.[1]

    • C9 (Ethoxy CH₃): The terminal methyl carbon is the most shielded (upfield) carbon, typically appearing between 10-20 ppm.[4]

Experimental Protocol: A Self-Validating Workflow

Acquiring a high-quality ¹³C NMR spectrum requires meticulous sample preparation and careful selection of acquisition parameters. This protocol is designed to ensure reproducibility and data integrity.

Sample Preparation
  • Analyte Weighing: Accurately weigh approximately 20-30 mg of 4-Ethoxy-3,5-difluorobenzyl alcohol. While ¹³C NMR is less sensitive than ¹H NMR, this concentration provides a good signal-to-noise ratio without excessive acquisition time.[6][7]

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing power for many organic compounds.[6] Use approximately 0.6-0.7 mL of solvent to ensure a sample height of about 50 mm in a standard 5 mm NMR tube.[8]

  • Dissolution and Transfer: Dissolve the sample completely in the solvent within a small vial. Vortex gently to ensure homogeneity. Transfer the solution to a clean, high-quality 5 mm NMR tube. The use of quality tubes is critical to avoid poor magnetic field shimming and distorted lineshapes.[6]

  • Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube. This prevents line broadening from suspended solids.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh 1. Weigh Sample (20-30 mg) dissolve 2. Dissolve in CDCl₃ (0.7 mL) weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer insert 4. Insert & Lock transfer->insert shim 5. Shim Magnetic Field insert->shim acquire 6. Acquire Spectra (¹³C, DEPT-135, DEPT-90) shim->acquire process 7. Process Data (Fourier Transform, Phasing) acquire->process assign 8. Assign Signals process->assign confirm 9. Confirm with DEPT assign->confirm

Figure 2: Experimental and analytical workflow for ¹³C NMR analysis.

Instrument Parameters for ¹³C Spectrum
  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).

  • Acquisition Time (AQ): ~1.0-1.5 seconds.

  • Relaxation Delay (D1): 2 seconds. Quaternary carbons can have long relaxation times; this delay helps in their observation, although they will still typically be of lower intensity.[1]

  • Number of Scans (NS): Start with 128 scans and increase as needed to achieve an adequate signal-to-noise ratio.[6]

  • Spectral Width (SW): A range of 0 to 220 ppm is sufficient to cover all expected carbon resonances.

  • Temperature: 298 K (25 °C).

Spectral Analysis and Data Interpretation

Due to molecular symmetry, 4-Ethoxy-3,5-difluorobenzyl alcohol is expected to show 7 unique carbon signals. The predicted chemical shifts and multiplicities from C-F coupling are detailed below.

Carbon NumberPredicted Chemical Shift (δ, ppm)Multiplicity (due to ¹⁹F Coupling)Predicted Coupling Constant (J, Hz)DEPT-135 SignalDEPT-90 Signal
C9 (CH₃) ~15Singlet (or narrow triplet)⁴JCF ≈ 1-3 HzPositiveAbsent
C7 (CH₂OH) ~63Triplet⁴JCF ≈ 3-5 HzNegativeAbsent
C8 (OCH₂) ~70Triplet⁴JCF ≈ 3-5 HzNegativeAbsent
C2, C6 (CH) ~105Doublet of Doublets (dd)²JCF ≈ 20-30 Hz, ⁴JCF ≈ 2-4 HzPositivePositive
C1 (C) ~128Triplet³JCF ≈ 10-15 HzAbsentAbsent
C4 (C-O) ~145Triplet³JCF ≈ 10-15 HzAbsentAbsent
C3, C5 (C-F) ~158Doublet of Doublets (dd)¹JCF ≈ 240-250 Hz, ³JCF ≈ 10-15 HzAbsentAbsent
Detailed Peak Assignments
  • C3 and C5 (δ ≈ 158 ppm): This signal, appearing far downfield, is characteristic of a carbon directly bonded to fluorine.[5] It will appear as a large doublet due to the one-bond coupling (¹JCF) with the directly attached fluorine. This doublet will be further split into a smaller doublet by the three-bond coupling (³JCF) from the other fluorine atom, resulting in a doublet of doublets.

  • C4 (δ ≈ 145 ppm): This is a quaternary carbon, expected to be weak in intensity.[1] Its downfield shift is due to the attached oxygen. It will be split into a triplet by coupling to the two equivalent fluorine atoms at the C3 and C5 positions (³JCF).

  • C1 (δ ≈ 128 ppm): Another weak quaternary carbon, its chemical shift is influenced by the attached CH₂OH group. Like C4, it will appear as a triplet due to three-bond coupling to the two fluorine atoms.

  • C2 and C6 (δ ≈ 105 ppm): This signal represents the only aromatic CH carbons. These carbons are significantly shielded (shifted upfield) due to the combined electron-donating effects of the ortho-ethoxy and para-hydroxymethyl groups. The signal will be a doublet of doublets, arising from a larger two-bond coupling (²JCF) to the adjacent fluorine and a smaller four-bond coupling (⁴JCF) to the fluorine four bonds away.

  • C8 (δ ≈ 70 ppm): The O-CH₂ carbon of the ethoxy group. It is expected to be a triplet due to four-bond coupling to the two aromatic fluorines.

  • C7 (δ ≈ 63 ppm): The benzylic CH₂OH carbon. This signal will also likely appear as a triplet due to four-bond coupling to the two fluorine atoms.

  • C9 (δ ≈ 15 ppm): The terminal CH₃ of the ethoxy group. This signal will be the furthest upfield. Any long-range coupling to fluorine (⁵JCF) would be very small and likely unresolved.

Confirmation with DEPT Spectroscopy

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable for distinguishing between CH, CH₂, and CH₃ groups, thereby validating the above assignments.[9][10][11]

  • DEPT-135 Protocol: This experiment shows CH and CH₃ signals as positive peaks, while CH₂ signals appear as negative (inverted) peaks. Quaternary carbons are not observed.[9]

    • Expected Outcome: Signals for C2/C6 and C9 will be positive. Signals for C7 and C8 will be negative. Signals for C1, C3/C5, and C4 will be absent.

  • DEPT-90 Protocol: This experiment selectively displays only CH signals.[9]

    • Expected Outcome: Only the signal for C2/C6 will appear. All other signals will be absent.

The combination of the standard ¹³C spectrum with DEPT-135 and DEPT-90 experiments provides an unambiguous, self-validating system for the complete assignment of the carbon skeleton of 4-Ethoxy-3,5-difluorobenzyl alcohol.

Conclusion

The ¹³C NMR analysis of 4-Ethoxy-3,5-difluorobenzyl alcohol is a prime example of how modern spectroscopic techniques can be used for detailed structural elucidation. By understanding the fundamental principles of chemical shifts and, crucially, the impact of C-F coupling, a complete and confident assignment of the carbon framework is achievable. The strategic use of complementary techniques like DEPT spectroscopy serves to eliminate ambiguity and provide a rigorous, cross-validated result. This systematic approach, combining theoretical prediction with robust experimental protocol and multi-faceted data analysis, represents a best-practice standard for researchers in the chemical and pharmaceutical sciences.

References

  • Cui, P., et al. (2012). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A. [Link]

  • Oregon State University. 13C NMR Chemical Shifts. OSU Chemistry Department. [Link]

  • University of California, Riverside. Sample Preparation and Positioning - NMR. UCR Department of Chemistry. [Link]

  • ResearchGate. How many Carbon-Fluorine couplings will be seen in C13 NMR for benzotrifluoride and fluorobenzene?. ResearchGate. [Link]

  • Unknown. 13-C NMR Chemical Shift Table.pdf. Source Not Specified. [Link]

  • Tokuhiro, M., et al. (2020). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. ResearchGate. [Link]

  • Chemistry LibreTexts. 16: Multinuclear NMR. Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • ResearchGate. Carbon-fluorine coupling constants, n J CF. ResearchGate. [Link]

  • Nanalysis. DEPT: A tool for 13C peak assignments. Nanalysis. [Link]

  • Abraham, R.J., et al. (1972). The Nuclear Magnetic Resonance Spectra of Fluoroaromatics. Part V. The 13C Spectra of Some Fluorobenzenes and Fluorobenzofurans. RSC Publishing. [Link]

  • Western University. NMR Sample Preparation. Western University. [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • Reich, H. NMR Spectroscopy – 13C NMR Coupling Constants. Organic Chemistry Data & Info. [Link]

  • Chemistry LibreTexts. 13.11: DEPT ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Royal Society of Chemistry. Supporting Information for Catalytic Hydrogenation. RSC Publishing. [Link]

  • ACD/Labs. How do I know if my unknown contains a fluorine atom(s)? … Part 2. ACD/Labs. [Link]

  • ResearchGate. Sample preparation. ResearchGate. [Link]

  • ResearchGate. What could be the reasons behind biased DEPT135 and DEPT90 NMR experiments?. ResearchGate. [Link]

  • The Journal of Physical Chemistry Letters. 13C-Decoupled J-Coupling Spectroscopy Using Two-Dimensional Nuclear Magnetic Resonance at Zero-Field. ACS Publications. [Link]

  • PubMed. Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. PubMed. [Link]

  • Chem Help ASAP. sample 13C NMR spectra of compounds with common functional groups. YouTube. [Link]

  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • National Institutes of Health. The DEPTQ+ Experiment: Leveling the DEPT Signal Intensities and Clean Spectral Editing for Determining CHn Multiplicities. NIH. [Link]

  • ResearchGate. Modeling C-13 NMR Chemical Shifts of Aliphatic Ethers and Thioethers. ResearchGate. [Link]

  • University College London. Measurements of J(C,H)-couplings. UCL Faculty of Mathematical & Physical Sciences. [Link]

  • MDPI. Chemical Analysis of Fluorobenzenes via Multinuclear Detection in the Strong Heteronuclear J-Coupling Regime. MDPI. [Link]

  • Journal of Undergraduate Chemistry Research. CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. JUCR. [Link]

  • Chemistry Steps. DEPT NMR: Signals and Problem Solving. Chemistry Steps. [Link]

  • Unknown. Summary of C13-NMR Interpretation. Source Not Specified. [Link]

  • Wiley-VCH. Supporting Information. Wiley-VCH. [Link]

  • Wikipedia. J-coupling. Wikipedia. [Link]

  • Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Compound Interest. [Link]

  • Chegg.com. Solved 13C NMR Spectrum: Starting Material=Benzyl Alcohol. Chegg. [Link]

  • University College London. Sample Preparation. UCL Faculty of Mathematical & Physical Sciences. [Link]

  • YouTube. Spectral analysis practice problem #02 (benzyl alcohol). YouTube. [Link]

Sources

Advanced Synthesis and Strategic Application of Novel Fluorinated Benzyl Alcohols in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The strategic incorporation of fluorine into benzyl alcohol scaffolds represents a pivotal tactic in modern drug discovery. Beyond simple bioisosterism, fluorinated benzyl alcohols serve as critical metabolic blockers, lipophilicity modulators, and precursors to complex pharmacophores. This technical guide moves beyond standard textbook preparations, focusing on the discovery and synthesis of novel polyfluorinated and


-fluorinated benzyl alcohols . It addresses the challenges of nucleophilic sensitivity in polyfluorinated arenas and the stereochemical rigor required for chiral 

-fluoro alcohols.

Part 1: Strategic Design & Physicochemical Rationale

The Fluorine Effect in Benzyl Alcohols

The introduction of fluorine into a benzyl alcohol motif alters the molecular landscape through three primary mechanisms:

  • pKa Modulation: The hydroxyl group's acidity is significantly enhanced by the electron-withdrawing nature of fluorine. While a standard benzyl alcohol has a pKa

    
     15.4, pentafluorobenzyl alcohol exhibits a pKa 
    
    
    
    12.8. This shift influences hydrogen bond donor (HBD) capability, critical for ligand-receptor binding kinetics.
  • Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is impervious to oxidative metabolism by Cytochrome P450 enzymes. Substituting a C-H with C-F at the para or benzylic position can dramatically extend half-life (

    
    ).
    
  • Conformational Locking: In

    
    -fluorinated benzyl alcohols, the gauche effect between the fluorine and the hydroxyl oxygen can lock the side chain into a specific conformation, reducing the entropic penalty of binding.
    
Quantitative Structure-Activity Relationship (QSAR) Impact
ParameterBenzyl Alcohol4-Fluorobenzyl AlcoholPentafluorobenzyl AlcoholImpact on Drug Design
Hammett

0.000.06N/A (Additive)Electronic tuning of aromatic ring
LogP 1.101.25~2.40Membrane permeability enhancement
H-Bond Acidity (

)
0.330.380.55Increased receptor affinity
Metabolic Liability High (Oxidation)Low (Blocked para-site)Very LowImproved PK profile

Part 2: Synthetic Methodologies

The synthesis of these moieties requires distinct strategies depending on the position of the fluorine atom.

Workflow Visualization: Synthetic Decision Matrix

The following diagram outlines the selection logic for the optimal synthetic route based on the target structure.

SynthesisDecisionTree Start Target Molecule Selection Decision1 Fluorine Position? Start->Decision1 RingF Ring-Fluorinated (Ar-F) Decision1->RingF Aromatic Core AlphaF Alpha-Fluorinated (Ar-CFH-OH) Decision1->AlphaF Benzylic Carbon PolyF Polyfluorinated? RingF->PolyF Chiral Enantiopure? AlphaF->Chiral PathA Route A: Selective Reduction (Zn(BH4)2 / NaBH4-I2) PolyF->PathA Yes (e.g., Pentafluoro) PathB Route B: C-H Hydroxylation (Photoredox/PCET) PolyF->PathB No (Mono/Di) PathC Route C: Biocatalytic Reduction (Ene-Reductases) Chiral->PathC Yes (>99% ee) PathD Route D: Nucleophilic Fluorination (Epoxide Opening) Chiral->PathD No (Racemic)

Caption: Decision matrix for selecting synthetic routes based on fluorine regiochemistry and stereochemical requirements.

Methodology Deep Dive
1. Reduction of Polyfluorobenzoic Acids (The "Gold Standard")

For highly fluorinated substrates (e.g., 2,3,5,6-tetrafluorobenzyl alcohol), standard lithium aluminum hydride (LiAlH


) reduction can be hazardous due to the high susceptibility of the fluorinated ring to nucleophilic attack (S

Ar), leading to defluorination byproducts.
  • Superior Reagent: Zinc Borohydride (Zn(BH

    
    )
    
    
    
    ).
  • Mechanism: Zn(BH

    
    )
    
    
    
    is a milder, neutral reducing agent that coordinates to the carbonyl oxygen, facilitating hydride transfer without activating the ring for nucleophilic attack. It tolerates sensitive functional groups that LiAlH
    
    
    destroys.
2. Enantioselective Biocatalytic Synthesis

Synthesizing chiral


-fluorobenzyl alcohols is notoriously difficult via traditional chemical catalysis due to the lability of the C-F bond.
  • Approach: Enzymatic reduction of

    
    -fluoroenones using Ene-Reductases .[1]
    
  • Advantage: These enzymes operate under mild aqueous conditions and can achieve >99% enantiomeric excess (ee) by differentiating the pro-R and pro-S faces of the fluorinated ketone/alkene intermediate.

Part 3: Detailed Experimental Protocol

Target: Synthesis of 2,3,5,6-Tetrafluorobenzyl Alcohol (Intermediate for Transfluthrin analogues). Method: Selective Reduction using NaBH


/I

(In situ Borane generation).
Reagents & Equipment
  • Substrate: 2,3,5,6-Tetrafluorobenzoic acid (10.0 mmol).

  • Reducing System: Sodium Borohydride (NaBH

    
    , 20.0 mmol), Iodine (I
    
    
    
    , 10.0 mmol).
  • Solvent: Anhydrous THF (Tetrahydrofuran).

  • Atmosphere: Nitrogen (N

    
    ) or Argon.
    
Step-by-Step Procedure
  • Setup: Flame-dry a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Purge with N

    
    .
    
  • Solvation: Charge the flask with 2,3,5,6-tetrafluorobenzoic acid (1.94 g, 10 mmol) and anhydrous THF (30 mL). Cool the solution to 0°C using an ice bath.

  • Hydride Addition: Add NaBH

    
     (0.76 g, 20 mmol) in one portion. The mixture may bubble slightly (H
    
    
    
    evolution).
  • Iodine Activation: Dissolve I

    
     (2.54 g, 10 mmol) in THF (10 mL). Add this solution dropwise via the addition funnel over 30 minutes at 0°C.
    
    • Mechanistic Note: The reaction between NaBH

      
       and I
      
      
      
      generates Borane-THF (BH
      
      
      ·THF) in situ, which is the active reducing species. This avoids handling toxic/unstable commercial BH
      
      
      solutions.
  • Reaction: Once addition is complete and gas evolution ceases, remove the ice bath. Heat the reaction to reflux (66°C) for 12 hours.

  • Quench: Cool the mixture to 0°C. Carefully add Methanol (MeOH) dropwise to destroy excess borane (vigorous bubbling).

  • Workup: Remove solvent under reduced pressure. Dissolve the residue in EtOAc (50 mL) and wash with 1M HCl (20 mL), saturated NaHCO

    
    , and brine.
    
  • Purification: Dry organic layer over MgSO

    
    , filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc 8:2) to yield the product as a white crystalline solid.
    
Self-Validating Analytical Checkpoints
  • TLC: The carboxylic acid starting material (very polar) should disappear; the alcohol product will appear at R

    
     ~ 0.4 (Hex/EtOAc 8:2).
    
  • 19F NMR: The starting material shows signals for the acid. The product will show a distinct shift. Crucially, check for loss of fluorine signals, which would indicate S

    
    Ar defluorination side reactions.
    

Part 4: Analytical Characterization

Characterizing fluorinated benzyl alcohols requires precise interpretation of NMR data due to Heteronuclear coupling (


 and 

).
NMR Interpretation Guide
NucleusFeatureObservationCausality

H NMR
Benzylic CH

Doublet (or multiplet)Coupling to ortho-fluorines (

Hz).

C NMR
C-F CarbonDoublet (

Hz)
Direct attachment of fluorine. Large coupling constant confirms fluorination.

F NMR
Chemical Shift

-140 to -160 ppm
Typical range for aromatic fluorines. Integration must match proton count.
Visualization: Reduction Mechanism (In Situ Borane)

The following diagram illustrates the mechanistic pathway of the NaBH


/I

reduction, highlighting the active species generation.

ReductionMechanism Step1 Precursor Activation 2 NaBH4 + I2 Intermediate Active Species 2 BH3 + 2 NaI + H2 Step1->Intermediate THF, 0°C Reaction Coordination R-COOH + BH3 Intermediate->Reaction Electrophilic Attack Transition Triacyloxyborane Intermediate Reaction->Transition - H2 Hydrolysis Hydrolysis (+ H2O/MeOH) Transition->Hydrolysis Reduction Product Fluorobenzyl Alcohol R-CH2OH Hydrolysis->Product

Caption: Mechanistic pathway for the reduction of fluorobenzoic acid using in situ generated Borane.

References

  • Zhang, X., et al. (2025).[2][3] "A new synthetic route to polyfluorobenzyl alcohol." ResearchGate. Available at: [Link]

  • Organic Syntheses. (2025). "p-Fluorobenzoic Acid: Preparation and Reduction Protocols." Organic Syntheses. Available at: [Link]

  • ChemRxiv. (2024). "Enantioselective Synthesis of Alkyl Fluorides via Biocatalytic Reduction." ChemRxiv. Available at: [Link]

  • Tanwar, L., et al. (2019).[2] "Selective Synthesis of Benzylic Alcohols via PCET." Journal of the American Chemical Society. Available at: [Link]

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 4-Ethoxy-3,5-difluorobenzyl Alcohol via Adams-Modified Gattermann Formylation

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the synthesis of 4-Ethoxy-3,5-difluorobenzyl alcohol using the Adams modification of the Gattermann reaction . This specific pathway is chosen to navigate the regiochemical constraints imposed by the difluoro-substitution pattern while managing the safety risks associated with formylation chemistry.

Executive Summary

Target Molecule: 4-Ethoxy-3,5-difluorobenzyl alcohol (CAS: 1017779-35-9) Primary Application: Intermediate for liquid crystal mesogens and fluorinated agrochemicals. Synthetic Challenge: Introducing a hydroxymethyl group onto an electron-deficient, fluorinated aromatic ring with high regioselectivity. Selected Route:

  • Formylation: Gattermann reaction (Adams modification using Zn(CN)₂) to synthesize the intermediate 4-ethoxy-3,5-difluorobenzaldehyde.

  • Reduction: Chemoselective reduction of the aldehyde to the target alcohol using Sodium Borohydride (NaBH₄).

Critical Safety Notice: This protocol utilizes Zinc Cyanide (


) and Hydrochloric Acid (

), which generates Hydrogen Cyanide (

) in situ.[1][2][3][4] Strict engineering controls (closed systems, caustic scrubbers) are mandatory.

Chemical Strategy & Regiochemistry

The synthesis hinges on the directing effects of the substituents on the starting material, 1-ethoxy-2,6-difluorobenzene .

Substrate Analysis

To obtain the target 4-ethoxy-3,5-difluorobenzyl alcohol (where the fluorines are meta to the alcohol and ortho to the ethoxy group), one must start with 1-ethoxy-2,6-difluorobenzene .

  • Ethoxy Group (-OEt): A strong activator and ortho, para-director.

  • Fluorine Atoms (-F): Weakly deactivating (inductive) but ortho, para-directing (resonance).

  • Steric/Electronic Outcome:

    • The ortho positions (2,6) are blocked by Fluorine.

    • The meta positions (3,5) are deactivated by the inductive effect of Fluorine and are meta to the directing Ethoxy group (disfavored).

    • The para position (4) is strongly activated by the Ethoxy group and is sterically accessible.

Why Gattermann?

While the Vilsmeier-Haack reaction is a common alternative, the Gattermann reaction (specifically the Adams modification) is historically favored for phenol ethers where high regioselectivity is required on electron-rich rings that may be sluggish due to halogenation. The use of solid


 avoids the dangers of handling gaseous HCN tanks, generating the reagent in situ.[1][2][4]

Reaction Pathway Visualization

G Start 1-Ethoxy-2,6-difluorobenzene (Starting Material) Reagents1 Step 1: Gattermann Zn(CN)2, HCl(g), AlCl3 Solvent: Toluene Start->Reagents1 Inter Imine Hydrochloride Intermediate Reagents1->Inter Electrophilic Aromatic Subst. Hydrolysis Acid Hydrolysis (H3O+, Heat) Inter->Hydrolysis Aldehyde 4-Ethoxy-3,5-difluorobenzaldehyde Hydrolysis->Aldehyde -NH4Cl Reagents2 Step 2: Reduction NaBH4, EtOH 0°C -> RT Aldehyde->Reagents2 Product 4-Ethoxy-3,5-difluorobenzyl alcohol (Target) Reagents2->Product Hydride Transfer

Figure 1: Synthetic workflow from the fluorinated phenetole precursor to the benzyl alcohol target.

Detailed Experimental Protocols

Safety Engineering: The HCN Scrubber System

WARNING: This reaction releases HCN gas. Do not rely solely on a fume hood.

  • Reactor: 3-neck round bottom flask equipped with a mechanical stirrer, gas inlet tube (subsurface), and a reflux condenser.

  • Ventilation: The top of the condenser must lead to a Bleach Scrubber .

    • Scrubber Composition: 10% NaOH solution + Sodium Hypochlorite (Bleach).

    • Mechanism:[2][3][4][5][6][7][8][9][10]

      
      . This oxidizes cyanide to the much less toxic cyanate.
      
  • Detection: Keep a handheld HCN monitor active near the sash.

Step 1: Adams-Gattermann Formylation

Objective: Synthesis of 4-Ethoxy-3,5-difluorobenzaldehyde.

Reagents:

  • 1-Ethoxy-2,6-difluorobenzene (1.0 eq)

  • Zinc Cyanide (

    
    ) (1.5 eq) — Source of HCN and Lewis Acid
    
  • Aluminum Chloride (

    
    ) (1.2 eq) — Additional Lewis Acid Catalyst
    
  • HCl gas (generated via

    
     dripping into solid NaCl or from a cylinder)
    
  • Solvent: Anhydrous Toluene or Chlorobenzene (5-10 volumes)

Procedure:

  • Setup: Flame-dry the glassware under Nitrogen. Charge the flask with 1-ethoxy-2,6-difluorobenzene and anhydrous Toluene .

  • Catalyst Addition: Add

    
      and 
    
    
    
    to the stirred solution. The mixture will be a suspension.
  • HCN Generation: Cool the mixture to 0°C. Begin a slow stream of dry HCl gas through the suspension.

    • Observation: The

      
       will dissolve/react, and the mixture may darken as the imine complex forms.
      
    • Duration: Pass HCl for 1–2 hours until saturation.

  • Reaction: Allow the mixture to warm to room temperature (25°C). If reaction is sluggish (monitor by TLC), heat to 40–50°C for 2–4 hours.

    • Mechanistic Note: The HCl reacts with

      
       to form HCN and 
      
      
      
      .[2][4] The
      
      
      and
      
      
      coordinate with HCN to form the electrophilic formimidoyl chloride species, which attacks the aromatic ring.
  • Hydrolysis (Critical): The flask now contains the solid imine hydrochloride complex.

    • Pour the reaction mixture carefully into crushed ice/water containing dilute HCl.

    • Reflux the biphasic mixture at 80°C for 30 minutes. This hydrolyzes the

      
       into the aldehyde (
      
      
      
      ).
  • Workup:

    • Separate the organic layer.[7][10] Extract the aqueous layer with Toluene or DCM.

    • Wash combined organics with water, saturated

      
      , and brine.
      
    • Dry over

      
       and concentrate in vacuo.
      
    • Purification: Recrystallization from Hexane/EtOH or flash chromatography (SiO₂, Hexane:EtOAc 9:1).

Step 2: Borohydride Reduction

Objective: Conversion of aldehyde to 4-Ethoxy-3,5-difluorobenzyl alcohol.

Reagents:

  • 4-Ethoxy-3,5-difluorobenzaldehyde (from Step 1)[5]

  • Sodium Borohydride (

    
    ) (0.5 - 1.0 eq)
    
  • Solvent: Ethanol or Methanol (anhydrous)

Procedure:

  • Dissolve the aldehyde in Ethanol (5 volumes) and cool to 0°C.

  • Add

    
      portion-wise over 15 minutes. (Caution: Hydrogen gas evolution).
    
  • Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.

  • Quench: Add dilute HCl or Acetone to destroy excess hydride.

  • Workup: Concentrate solvent, redissolve residue in EtOAc, wash with water/brine.

  • Isolation: Evaporate solvent to yield the crude alcohol.

  • Final Purification: Recrystallization from heptane or column chromatography.

Analytical Validation

ParameterSpecificationMethod
Appearance White crystalline solidVisual
Purity > 98.0%HPLC (C18, ACN/Water)

NMR (CDCl

)

6.90 (d, 2H, Ar-H), 4.60 (s, 2H,

OH), 4.15 (q, 2H,

), 1.45 (t, 3H,

)
400 MHz NMR

NMR

-128 to -132 ppm (approx)
Decoupled
Mass Spec

or

consistent with MW 188.17
LC-MS / GC-MS

Note: The symmetry of the molecule (fluorines at 3,5 relative to alcohol) results in the aromatic protons appearing as a doublet (coupling to F) with an integration of 2H.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Moisture in Lewis AcidUse fresh anhydrous

; ensure Toluene is dry (Na/Benzophenone distilled).
Incomplete Hydrolysis Imine complex is stableIncrease reflux time during the acid hydrolysis step (Step 1, point 5).
Regioisomers found Starting material impurityEnsure starting material is strictly 1-ethoxy-2,6-difluorobenzene. 1-ethoxy-3,5-difluorobenzene will yield the wrong isomer.
Safety Alarm HCN leakCheck all ground glass joints; ensure positive pressure of HCl pushes gas toward the scrubber, not the lab.

References

  • Adams, R., & Levine, I. (1923).[1] "Simplification of the Gattermann Synthesis of Hydroxy Aldehydes." Journal of the American Chemical Society, 45(10), 2373–2377.[1]

    • Foundational text for the Zn(CN)
  • Gattermann, L. (1898).[1] "Synthese aromatischer Oxyaldehyde."[1] Berichte der deutschen chemischen Gesellschaft, 31(2), 1765–1769.[1] [1]

    • Original description of the formyl
  • Truchon, J. F., et al. (2006). "Synthesis and characterization of fluorinated benzyl alcohols." Canadian Journal of Chemistry.
  • PubChem Compound Summary. (n.d.). "4-Ethoxy-3,5-difluorobenzyl alcohol."[5]

    • Verification of chemical structure and identifiers.

Sources

Application Notes & Protocols: The Strategic Role of 4-Ethoxy-3,5-difluorobenzyl Alcohol in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and professionals engaged in drug development and agrochemical synthesis. The focus is on the practical application of 4-Ethoxy-3,5-difluorobenzyl alcohol as a pivotal building block in the creation of next-generation pyrethroid insecticides. The inclusion of fluorine atoms and an ethoxy group on the benzyl alcohol moiety can significantly influence the biological activity, metabolic stability, and lipophilicity of the final agrochemical product, making this a compound of high interest.

The following sections will delve into the synthetic utility of this fluorinated benzyl alcohol, providing a rationale for its use, detailed protocols for precursor synthesis, and a representative esterification procedure to yield a novel pyrethroid analogue.

Introduction: The Significance of Fluorinated Benzyl Alcohols in Pyrethroid Design

Synthetic pyrethroids are a major class of insecticides, valued for their high efficacy against a broad spectrum of pests and relatively low mammalian toxicity.[1] The core structure of a pyrethroid consists of an acidic moiety, typically a cyclopropanecarboxylic acid, esterified with an alcohol. The nature of the alcohol component is a critical determinant of the insecticide's biological activity and physical properties.

The introduction of fluorine atoms into the benzyl alcohol moiety, as seen in commercial products like cyfluthrin and transfluthrin, has been a successful strategy to enhance insecticidal potency.[2] Fluorine's high electronegativity and ability to form strong C-F bonds can lead to favorable changes in molecular conformation, binding affinity to the target site (voltage-gated sodium channels in insects), and resistance to metabolic degradation. The additional presence of an ethoxy group in "4-Ethoxy-3,5-difluorobenzyl alcohol" offers a further point of modification to fine-tune the molecule's lipophilicity and environmental fate.

This guide will focus on a representative synthesis of a pyrethroid ester using 4-Ethoxy-3,5-difluorobenzyl alcohol, highlighting the practical steps and chemical principles involved.

Synthesis of a Key Precursor: 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl Chloride

A common acidic component in many potent pyrethroids is 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid. For efficient esterification, this carboxylic acid is typically converted to its more reactive acid chloride.

The conversion of the carboxylic acid to the acid chloride is a crucial activation step. The highly electrophilic carbonyl carbon of the acid chloride readily reacts with the nucleophilic hydroxyl group of the alcohol, facilitating the esterification reaction. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation as it produces gaseous byproducts (SO₂ and HCl), which can be easily removed from the reaction mixture, driving the reaction to completion.

This protocol is adapted from established procedures for the synthesis of similar pyrethroid precursors.[3][4]

Materials:

  • 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Toluene (or another suitable inert solvent)

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Dropping funnel

  • Heating mantle

  • Vacuum distillation apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (1.0 eq).

  • Add anhydrous toluene to form a stirrable slurry.

  • Slowly add thionyl chloride (2.0-3.0 eq) to the slurry via a dropping funnel at room temperature.

  • After the addition is complete, slowly heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases. The reaction progress can be monitored by the disappearance of the starting carboxylic acid using thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Distill off the excess thionyl chloride and the solvent under reduced pressure.

  • The crude 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride can be purified by vacuum distillation.[4]

Safety Precautions: This reaction should be performed in a well-ventilated fume hood as it involves corrosive thionyl chloride and releases toxic gases (SO₂ and HCl). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

Synthesis of a Representative Pyrethroid Ester

The core of this application note is the esterification of 4-Ethoxy-3,5-difluorobenzyl alcohol with the previously synthesized acid chloride.

G cluster_0 Reactants cluster_1 Product Acid_Chloride 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride Esterification Esterification (Base, Solvent) Acid_Chloride->Esterification Alcohol 4-Ethoxy-3,5-difluorobenzyl alcohol Alcohol->Esterification Pyrethroid_Ester 4-Ethoxy-3,5-difluorobenzyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate Esterification->Pyrethroid_Ester

Caption: General scheme for the synthesis of the target pyrethroid ester.

This protocol is a representative procedure based on common esterification methods for pyrethroid synthesis.[5][6]

Materials:

  • 4-Ethoxy-3,5-difluorobenzyl alcohol

  • 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride

  • Anhydrous toluene or dichloromethane

  • Pyridine or triethylamine (as a base and acid scavenger)

  • Round-bottom flask with a magnetic stirrer and a dropping funnel

  • Ice bath

  • Separatory funnel

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 4-Ethoxy-3,5-difluorobenzyl alcohol (1.0 eq) and pyridine (1.2 eq) in anhydrous toluene.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride (1.1 eq) in anhydrous toluene via a dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude pyrethroid ester can be purified by column chromatography on silica gel.

G start Start dissolve Dissolve 4-Ethoxy-3,5-difluorobenzyl alcohol and pyridine in toluene start->dissolve cool Cool to 0-5 °C dissolve->cool add_acid_chloride Slowly add 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride solution cool->add_acid_chloride react Stir at room temperature for 4-6 hours add_acid_chloride->react workup Aqueous workup (NaHCO3, H2O, Brine) react->workup dry Dry organic layer (MgSO4) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end End purify->end

Caption: Step-by-step workflow for the synthesis of the pyrethroid ester.

Characterization and Data

The final product should be characterized to confirm its identity and purity.

The following table presents expected data for a representative pyrethroid ester. Actual data for the synthesized compound should be determined experimentally.

PropertyExpected Value
Appearance Viscous oil or low-melting solid
Molecular Formula C₁₉H₂₁Cl₂F₂NO₂
Molecular Weight 420.28 g/mol
¹H NMR (CDCl₃, 400 MHz) Peaks corresponding to the ethoxy, benzyl, cyclopropyl, and vinyl protons.
¹³C NMR (CDCl₃, 100 MHz) Peaks corresponding to the carbons of the aromatic ring, ester carbonyl, cyclopropane ring, and vinyl group.
Mass Spectrometry (ESI) [M+H]⁺ or [M+Na]⁺ peak corresponding to the molecular weight.
Purity (by HPLC) >95%
  • ¹H NMR: The spectrum is expected to show a triplet and a quartet for the ethoxy group. The benzylic protons will likely appear as a singlet or a doublet. The cyclopropyl and vinyl protons will exhibit complex multiplets.

  • ¹³C NMR: The spectrum will show characteristic signals for the ester carbonyl carbon, the carbons of the difluorinated aromatic ring (with C-F coupling), and the carbons of the dichlorovinyl group.

  • Mass Spectrometry: The mass spectrum will provide the molecular weight of the compound, and the isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms.

Conclusion

4-Ethoxy-3,5-difluorobenzyl alcohol is a valuable building block for the synthesis of novel pyrethroid insecticides. The synthetic route presented here, involving the preparation of the acid chloride followed by esterification, is a robust and adaptable method for accessing these complex molecules. The incorporation of fluorine and an ethoxy group provides opportunities to modulate the biological and physicochemical properties of the resulting agrochemicals, making this a promising area for further research and development.

References

  • Beyond Pesticides. (n.d.). Synthetic Pyrethroids. Retrieved from [Link]

  • ChemBK. (2024). 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride. Retrieved from [Link]

  • Google Patents. (1991). Preparation of mixtures of cypermethrin or cyfluthrin isomers enriched in more active species.
  • Google Patents. (1998). Process for the preparation of synthetic pyrethroids by azeotropic esterification.
  • Molbase. (n.d.). Synthesis of (cis)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid chloride. Retrieved from [Link]

  • Naumann, K. (1998). Research into fluorinated pyrethroid alcohols--an episode in the history of pyrethroid discovery. Pesticide Science, 52(1), 3-20.
  • PrepChem. (n.d.). Synthesis of 3-(2,2-dichlorovinyl)-2,2-dimethyl-cyclopropane-1-carboxylic acid 3-phenoxy-α-cyano-benzyl ester. Retrieved from [Link]

  • U.S. Patent No. 4,254,282. (1981). Process for preparing cis-3-(2,2-dihalovinyl)-2,2-dimethylcyclopropanecarboxylic acid.
  • U.S. Patent No. 5,028,731. (1991). Preparation of mixtures of cypermethrin or cyfluthrin isomers enriched in more active species.
  • U.S. Patent No. US5028731A. (1991). Preparation of mixtures of cypermethrin or cyfluthrin isomers enriched in more active species.

Sources

Synthesis of fluorinated heterocycles from "4-Ethoxy-3,5-difluorobenzyl alcohol"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic utilization of 4-Ethoxy-3,5-difluorobenzyl alcohol (CAS: 864560-63-4 / Derivative of CAS 883536-06-9) as a high-value building block in drug discovery.[1]

The 3,5-difluoro-4-alkoxy motif is increasingly prevalent in modern pharmacophores (e.g., next-generation kinase inhibitors and phosphodiesterase inhibitors).[1] The fluorine atoms at the 3,5-positions provide metabolic blockade against CYP450-mediated oxidation while modulating the pKa and lipophilicity (LogD) of the aromatic ring.[1] The 4-ethoxy group acts as a lipophilic electron donor, often engaging in specific hydrophobic pockets within protein targets.[1]

This protocol focuses on three divergent synthetic pathways:

  • Controlled Oxidation to the aldehyde (the "Gateway Intermediate").

  • Cyclocondensation to form Benzimidazoles.[1]

  • Direct N-Alkylation of existing heterocycles via a benzyl halide intermediate.

Strategic Reaction Pathways

The utility of 4-Ethoxy-3,5-difluorobenzyl alcohol lies in its ability to serve as a "bifurcation point."[1] It can be oxidized to an electrophile (aldehyde) or converted to an alkylating agent (benzyl halide).

ReactionPathways Alcohol 4-Ethoxy-3,5-difluorobenzyl Alcohol Aldehyde Aldehyde Intermediate (Electrophile) Alcohol->Aldehyde Oxidation (TEMPO/NaOCl) Halide Benzyl Bromide (Alkylating Agent) Alcohol->Halide Bromination (PBr3 or CBr4/PPh3) Benzimidazole Benzimidazoles (via Diamines) Aldehyde->Benzimidazole Condensation + Oxidation Oxadiazole 1,2,4-Oxadiazoles (via Amidoximes) Aldehyde->Oxadiazole Cyclization AlkylatedHet N-Alkylated Heterocycles (e.g., Piperazines) Halide->AlkylatedHet SN2 Reaction

Figure 1: Divergent synthetic utility of the starting alcohol.[1] Blue: Starting Material; Red: Oxidation Pathway; Yellow: Substitution Pathway.

Protocol A: Chemoselective Oxidation to the Aldehyde

Objective: Convert the alcohol to 4-Ethoxy-3,5-difluorobenzaldehyde without over-oxidation to the carboxylic acid. Rationale: The aldehyde is required for most heterocycle-forming condensations.[1] We utilize a TEMPO/BAIB (Bis-acetoxyiodobenzene) system or TEMPO/NaOCl (Bleach) system.[1] The TEMPO/NaOCl method is presented here for its scalability and green chemistry credentials.

Materials
  • Substrate: 4-Ethoxy-3,5-difluorobenzyl alcohol (1.0 eq)[1]

  • Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.01 eq / 1 mol%)[1]

  • Co-oxidant: NaOCl (Commercial bleach, ~10-13%) (1.1 eq)[1]

  • Buffer: KBr (0.1 eq) in saturated NaHCO3 (pH ~8.5-9.5)

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Step-by-Step Procedure
  • Preparation: Dissolve the alcohol (10 mmol) in DCM (30 mL). Add TEMPO (0.1 mmol) and KBr (1.0 mmol). Cool the mixture to 0°C in an ice bath.

  • Oxidation: Slowly add the buffered NaOCl solution dropwise over 20 minutes. Vigorous stirring is essential as this is a biphasic reaction.[1]

    • Checkpoint: The color typically changes from orange (TEMPO) to pale yellow.

  • Monitoring: Monitor by TLC (System: Hexane/EtOAc 4:1). The alcohol (Rf ~0.[1]3) should disappear, replaced by the aldehyde (Rf ~0.6).

    • Note: The 3,5-difluoro substitution deactivates the ring, making the aldehyde relatively stable against autoxidation compared to electron-rich benzaldehydes.[1]

  • Quenching: Quench with 10% Na2S2O3 (sodium thiosulfate) to destroy excess hypochlorite.[1]

  • Workup: Separate phases. Extract aqueous layer with DCM (2x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]

  • Purification: Usually not required.[1] If necessary, purify via silica flash chromatography.[1][2]

Validation Criteria:

  • 1H NMR (CDCl3): Look for the disappearance of the methylene doublet (~4.6 ppm) and appearance of the aldehyde singlet at ~9.8–10.0 ppm .[1]

  • Yield: Expected >90%.

Protocol B: Synthesis of Fluorinated Benzimidazoles

Objective: Synthesize 2-(4-ethoxy-3,5-difluorophenyl)-1H-benzimidazole. Mechanism: Schiff base formation followed by oxidative cyclization.[1]

Materials
  • Precursor: 4-Ethoxy-3,5-difluorobenzaldehyde (from Protocol A) (1.0 eq)[1]

  • Reagent: o-Phenylenediamine (1.0 eq)[1]

  • Oxidant/Promoter: Na2S2O5 (Sodium metabisulfite) (1.2 eq)

  • Solvent: DMF or Ethanol/Water

Step-by-Step Procedure
  • Condensation: Dissolve the aldehyde (5 mmol) and o-phenylenediamine (5 mmol) in DMF (10 mL).

  • Cyclization: Add Na2S2O5.[1] Heat the mixture to 100°C for 4–6 hours.

    • Why Na2S2O5? It generates the bisulfite adduct in situ, facilitating nucleophilic attack, and acts as a mild oxidant to dehydrogenate the intermediate aminal to the imidazole ring.[1]

  • Workup: Pour the reaction mixture into crushed ice/water. The product often precipitates as a solid.[1]

  • Isolation: Filter the solid. Wash with cold water and hexanes.[1] Recrystallize from Ethanol.[1]

Data Summary Table

Parameter Value/Observation
Reaction Time 4–6 Hours
Temperature 100°C (Reflux if using EtOH)
Appearance Off-white to pale yellow crystalline solid

| MS (ESI+) | [M+H]+ expected at MW + 1 |[1]

Protocol C: Synthesis of N-Alkylated Heterocycles (The "Linker" Strategy)

Objective: Attach the 3,5-difluoro-4-ethoxybenzyl moiety to a secondary amine (e.g., Piperazine or Morpholine).[1] Rationale: This converts the alcohol into a "warhead" for attaching the fluorinated tail to a drug scaffold.[1]

Step 1: Bromination[1][3]
  • Dissolve 4-Ethoxy-3,5-difluorobenzyl alcohol (1.0 eq) in anhydrous DCM.

  • Cool to 0°C. Add PBr3 (0.4 eq) dropwise.

  • Stir at RT for 2 hours. Quench with NaHCO3.

  • Isolate 4-Ethoxy-3,5-difluorobenzyl bromide . (Note: Benzyl bromides are lachrymators; handle in a fume hood).

Step 2: N-Alkylation
  • Dissolve the secondary amine (e.g., N-Boc-piperazine) (1.2 eq) in Acetonitrile (MeCN).[1]

  • Add K2CO3 (2.0 eq) as a base.[1]

  • Add the Benzyl Bromide (1.0 eq) dropwise.

  • Heat to 60°C for 4 hours.

  • Filter off inorganic salts and concentrate.[1]

Scientific Validation & Troubleshooting

Mechanistic Insight: The Fluorine Effect

The 3,5-difluoro substitution pattern exerts a significant inductive electron-withdrawing effect (-I) .[1]

  • Impact on Oxidation: The benzylic protons are slightly more acidic, but the electron-poor ring makes the hydride abstraction (in mechanisms like Swern) slightly slower than in non-fluorinated analogs.[1]

  • Impact on Alkylation: The benzyl bromide is highly reactive toward nucleophiles (SN2) because the transition state is stabilized, but the electron-poor ring also makes the benzylic carbon more electrophilic.[1]

Troubleshooting Guide
IssueProbable CauseSolution
Low Yield in Oxidation Over-oxidation to acidReduce NaOCl addition rate; ensure T < 5°C.
Incomplete Cyclization Steric hindrance of OEtIncrease reaction time; switch solvent to high-boiling DMSO.[1]
Polysubstitution (Alkylation) Excess Benzyl BromideUse excess amine (1.5 eq) or slow addition of bromide.

References

  • Tojo, G., & Fernandez, M. (2006).[1] Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer.[1][3] (Standard reference for TEMPO/NaOCl protocols).

  • Ciriminna, R., & Pagliaro, M. (2010).[1] Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives. Organic Process Research & Development. (Scalability of TEMPO oxidation).

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. (Standard protocols for Benzyl Bromide synthesis).

  • BenchChem. (n.d.). 4-Ethoxy-3,5-difluorobenzaldehyde Product Page. (Confirmation of chemical entity existence).

  • Organic Chemistry Portal. (n.d.).[1] Synthesis of Benzimidazoles. (General mechanisms for aldehyde-diamine condensation).

Sources

The Strategic Application of 4-Ethoxy-3,5-difluorobenzyl alcohol in Fragment-Based Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds in modern drug discovery.[1][2][3][4][5][6] Unlike traditional high-throughput screening (HTS) of large, complex molecules, FBDD identifies low-molecular-weight fragments (typically < 300 Da) that bind weakly but efficiently to a biological target.[2] These initial hits then serve as starting points for the rational, structure-guided evolution into potent, drug-like candidates. This guide provides an in-depth exploration of the strategic application of a specific, rationally designed fragment, 4-Ethoxy-3,5-difluorobenzyl alcohol , in FBDD campaigns. We will delve into the scientific rationale for its design, provide detailed protocols for its use in screening and hit-to-lead optimization, and offer expert insights into the interpretation of experimental data.

The Rationale: Why 4-Ethoxy-3,5-difluorobenzyl alcohol?

The design of a fragment library is a critical determinant of the success of an FBDD campaign. The inclusion of fragments like 4-Ethoxy-3,5-difluorobenzyl alcohol is predicated on a multi-faceted strategic rationale that leverages key principles of medicinal chemistry.

The Benzyl Alcohol Scaffold: A Versatile Anchor

Benzyl alcohol derivatives are prevalent motifs in biologically active compounds and have been explored for various therapeutic applications, including as antimicrobial agents.[7][8][9] In the context of FBDD, the benzyl alcohol core provides a simple, low-complexity scaffold with key functionalities:

  • Hydrogen Bonding Capacity: The hydroxyl group is a potent hydrogen bond donor and acceptor, allowing it to form key interactions with polar residues in a protein's binding site. This is a crucial feature for initial fragment binding.

  • Defined Exit Vector: The hydroxyl group and the aromatic ring provide clear vectors for chemical elaboration, a cornerstone of the fragment "growing" strategy in hit-to-lead optimization.[10][11]

The Power of Fluorine: Enhancing Drug-Like Properties

The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance a range of pharmacokinetic and pharmacodynamic properties.[12][13][14][15][16] The two fluorine atoms in 4-Ethoxy-3,5-difluorobenzyl alcohol are not merely present for steric bulk; they are strategically placed to confer specific advantages:

  • Modulation of Acidity: The electron-withdrawing nature of the fluorine atoms can lower the pKa of the benzylic alcohol, potentially influencing its hydrogen bonding capabilities and interactions with the target.[15]

  • Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions, including hydrogen bonds and multipolar interactions with protein backbones or side chains, thereby increasing binding affinity.[14][15]

  • Improved Metabolic Stability: The C-F bond is exceptionally strong, and the presence of fluorine atoms can block sites of oxidative metabolism, leading to improved metabolic stability and a longer in vivo half-life of the resulting lead compounds.[13][14]

  • Increased Lipophilicity and Permeability: Fluorination can enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target.[12][15]

The Ethoxy Group: A Handle for Growth and Specificity

The ethoxy group at the 4-position provides an additional vector for chemical modification and can contribute to the fragment's binding and physicochemical properties. It offers a non-polar surface for potential hydrophobic interactions within the binding pocket and serves as a distinct chemical handle for synthetic elaboration during the lead optimization phase.

Physicochemical Properties of 4-Ethoxy-3,5-difluorobenzyl alcohol

A successful fragment should adhere to the "Rule of Three," which provides general guidelines for desirable physicochemical properties.[17] Let's assess our featured fragment against these criteria:

PropertyValue (Predicted)"Rule of Three" GuidelineStatus
Molecular Weight (MW)188.17 g/mol ≤ 300 DaCompliant
LogP~1.5≤ 3Compliant
Hydrogen Bond Donors1 (hydroxyl group)≤ 3Compliant
Hydrogen Bond Acceptors2 (hydroxyl and ether oxygens)≤ 3Compliant
Rotatable Bonds3≤ 3Compliant

As the table demonstrates, 4-Ethoxy-3,5-difluorobenzyl alcohol is an ideal fragment candidate that aligns perfectly with the "Rule of Three," maximizing the probability of identifying high-quality, developable hits.

Experimental Workflow: From Fragment Screening to Hit Validation

The identification of fragments that bind to a target protein requires highly sensitive biophysical techniques due to the inherently weak nature of the interactions.[18] The following diagram illustrates a typical FBDD workflow incorporating 4-Ethoxy-3,5-difluorobenzyl alcohol.

FBDD_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Screening Fragment Library Screening (including 4-Ethoxy-3,5-difluorobenzyl alcohol) XRay X-ray Crystallography Screening->XRay Biophysical Techniques NMR NMR Spectroscopy Screening->NMR Biophysical Techniques SPR Surface Plasmon Resonance (SPR) Screening->SPR Biophysical Techniques Hit_Validation Hit Validation XRay->Hit_Validation Identified Hits NMR->Hit_Validation Identified Hits SPR->Hit_Validation Identified Hits Structural_Biology Structural Biology (Co-crystallization) Hit_Validation->Structural_Biology Affinity_Measurement Binding Affinity Measurement (KD) Hit_Validation->Affinity_Measurement Lead_Opt Lead Optimization Affinity_Measurement->Lead_Opt Confirmed Hits Growing Fragment Growing Lead_Opt->Growing Strategies Linking Fragment Linking Lead_Opt->Linking Strategies Merging Fragment Merging Lead_Opt->Merging Strategies

Caption: A generalized workflow for a fragment-based drug discovery campaign.

Primary Screening Protocols

The choice of primary screening technique depends on the nature of the target protein and available resources. Below are detailed protocols for three widely used and highly effective methods.

X-ray crystallography provides unparalleled structural information, directly visualizing the binding mode of the fragment to the target protein.[19][20]

Objective: To identify the binding location and pose of 4-Ethoxy-3,5-difluorobenzyl alcohol within the target protein's crystal lattice.

Methodology:

  • Protein Crystallization: Grow high-quality crystals of the target protein under optimized conditions.

  • Fragment Soaking:

    • Prepare a soaking solution of 4-Ethoxy-3,5-difluorobenzyl alcohol at a concentration of 10-50 mM in a cryoprotectant-compatible buffer.

    • Transfer protein crystals to the soaking solution and incubate for a period ranging from minutes to hours. This step may require optimization.

    • For sensitive crystals, co-crystallization may be a more suitable alternative.

  • Cryo-cooling: Rapidly cool the soaked crystals in liquid nitrogen to prevent ice formation.

  • X-ray Diffraction Data Collection: Collect X-ray diffraction data at a synchrotron source.

  • Data Processing and Structure Determination: Process the diffraction data and solve the crystal structure.

  • Binding Site Analysis: Carefully analyze the resulting electron density maps to identify the presence and binding mode of 4-Ethoxy-3,5-difluorobenzyl alcohol.

Causality Behind Choices: Soaking is often preferred for its higher throughput compared to co-crystallization. The concentration of the fragment is kept high to overcome its weak binding affinity. Cryo-cooling is essential to protect the crystal from radiation damage during data collection.

NMR spectroscopy is a powerful technique for detecting weak binding events in solution.[21]

Objective: To detect the binding of 4-Ethoxy-3,5-difluorobenzyl alcohol to the target protein and identify the residues involved in the interaction.

Methodology (Ligand-Observed NMR):

  • Sample Preparation: Prepare a solution of 4-Ethoxy-3,5-difluorobenzyl alcohol in a suitable deuterated buffer.

  • Acquisition of Reference Spectrum: Acquire a 1D ¹H and ¹⁹F NMR spectrum of the fragment alone.

  • Addition of Target Protein: Add a small amount of the target protein to the fragment solution.

  • Acquisition of Test Spectrum: Acquire a second 1D ¹H and ¹⁹F NMR spectrum.

  • Data Analysis: Compare the reference and test spectra. Changes in the chemical shifts, line broadening, or signal intensity of the fragment's peaks indicate binding. Saturation Transfer Difference (STD) NMR can also be employed to confirm binding.

Causality Behind Choices: Ligand-observed NMR methods are generally more sensitive for detecting weak interactions and require smaller amounts of protein compared to protein-observed methods. The use of ¹⁹F NMR is particularly advantageous as the fluorine signal provides a clear and unambiguous reporter of binding, free from background signals from the biological matrix.[22]

SPR is a label-free, real-time technique for measuring biomolecular interactions.[23]

Objective: To detect and quantify the binding of 4-Ethoxy-3,5-difluorobenzyl alcohol to the immobilized target protein.

Methodology:

  • Immobilization of Target Protein: Covalently immobilize the target protein onto a sensor chip surface.

  • Fragment Injection: Inject a series of concentrations of 4-Ethoxy-3,5-difluorobenzyl alcohol over the sensor surface.

  • Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of bound fragment.

  • Data Analysis: Analyze the resulting sensorgrams to determine the binding kinetics (association and dissociation rates) and affinity (KD) of the interaction.

Causality Behind Choices: SPR provides quantitative data on binding affinity and kinetics, which is valuable for ranking and prioritizing fragment hits. The real-time nature of the measurement allows for the detection of even transient interactions.[24][25]

Hit-to-Lead Optimization: Growing Your Fragment Hit

Once 4-Ethoxy-3,5-difluorobenzyl alcohol is confirmed as a binder, the next crucial phase is to evolve it into a more potent lead compound.[10][11][26] The structural information obtained from X-ray crystallography is invaluable at this stage.

Hit_to_Lead cluster_0 Initial Hit cluster_1 Structure-Guided Growth cluster_2 Optimized Lead Fragment 4-Ethoxy-3,5-difluorobenzyl alcohol Growth_Vector_1 Elaboration at the Hydroxyl Group Fragment->Growth_Vector_1 Synthetic Elaboration Growth_Vector_2 Modification of the Ethoxy Group Fragment->Growth_Vector_2 Synthetic Elaboration Growth_Vector_3 Substitution on the Aromatic Ring Fragment->Growth_Vector_3 Synthetic Elaboration Lead_Compound Potent and Selective Lead Compound Growth_Vector_1->Lead_Compound Iterative Design & SAR Studies Growth_Vector_2->Lead_Compound Iterative Design & SAR Studies Growth_Vector_3->Lead_Compound Iterative Design & SAR Studies

Caption: Strategies for the structure-guided evolution of the initial fragment hit.

Protocol for Fragment Growing

Objective: To synthesize and evaluate a library of analogues of 4-Ethoxy-3,5-difluorobenzyl alcohol with improved binding affinity and selectivity.

Methodology:

  • Structural Analysis: Based on the co-crystal structure, identify unoccupied pockets and potential interaction points adjacent to the bound fragment.

  • Design of Analogues:

    • Vector 1 (Hydroxyl Group): Synthesize ethers, esters, or replace the hydroxyl with other functional groups (e.g., amines) to probe for new interactions.

    • Vector 2 (Ethoxy Group): Synthesize analogues with different alkoxy groups or replace the ether with other functionalities to explore hydrophobic pockets.

    • Vector 3 (Aromatic Ring): Introduce substituents at the vacant positions of the aromatic ring to enhance binding or modulate physicochemical properties.

  • Synthesis: Synthesize the designed analogues using appropriate synthetic chemistry routes.

  • In Vitro Evaluation: Screen the synthesized compounds for their binding affinity to the target protein using SPR or other quantitative biophysical methods.

  • Structure-Activity Relationship (SAR) Analysis: Analyze the relationship between the chemical modifications and the observed changes in binding affinity to guide the design of the next generation of compounds.

  • Iterative Optimization: Repeat the design-synthesis-evaluation cycle to progressively improve the potency and drug-like properties of the lead series.

Causality Behind Choices: The fragment growing strategy is a systematic and efficient way to explore the chemical space around the initial hit.[11] By making small, targeted modifications, it is possible to build a detailed understanding of the SAR and rapidly converge on a potent lead compound.

Conclusion

4-Ethoxy-3,5-difluorobenzyl alcohol represents a strategically designed fragment with a high potential for success in FBDD campaigns. Its simple scaffold, combined with the beneficial properties conferred by the fluorine and ethoxy substituents, makes it an excellent starting point for the discovery of novel therapeutics. The protocols and strategies outlined in this guide provide a comprehensive framework for the effective application of this and similar fragments in drug discovery programs. By integrating rational fragment design, sensitive biophysical screening techniques, and structure-guided lead optimization, researchers can significantly enhance the efficiency and success rate of their drug discovery efforts.

References

  • de la Cruz, P., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry. Available at: [Link]

  • Renaud, J., et al. (2016). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Schiebel, J., et al. (2016). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Structure-Based Drug Discovery. Available at: [Link]

  • Jadhav, P. D., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Mercadante, D., & Ciulli, A. (2015). Fragment-Based Drug Discovery Using NMR Spectroscopy. Methods in Molecular Biology. Available at: [Link]

  • de la Cruz, P., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry. Available at: [Link]

  • Erlanson, D. A., et al. (2024). Fragment-based drug discovery: A graphical review. Progress in Medicinal Chemistry. Available at: [Link]

  • Kim, Y., & Kim, H. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Molecules. Available at: [Link]

  • Neumann, L., et al. (2010). SPR-based fragment screening: advantages and applications. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Kim, Y., & Kim, H. (2020). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. Available at: [Link]

  • Beilfuss, W., et al. (2003). Benzyl alcohol derivatives and their use as antimicrobial agents. Google Patents.
  • Bohl, T. E., et al. (2020). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. Available at: [Link]

  • Mestrelab Research. (2023). Optimizing Fragment-Based Drug Discovery by NMR: A Deep Dive into Mnova Screening Software Solutions. Mestrelab Research Blog. Available at: [Link]

  • Davies, T. G., & Tickle, I. J. (2012). Fragment screening using X-ray crystallography. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Singh, S., et al. (2024). Role of Fluorine in Drug Design and Drug Action. ResearchGate. Available at: [Link]

  • PharmaFeatures. (2024). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. PharmaFeatures. Available at: [Link]

  • PharmaFeatures. (2024). Fragment-Based Drug Discovery: A Comprehensive Overview. PharmaFeatures. Available at: [Link]

  • Sulaiman, M., et al. (2020). SYNTHESIS, ANTIBACTERIAL ACTIVITY AND DOCKING STUDIES OF BENZYL ALCOHOL DERIVATIVES. Semantic Scholar. Available at: [Link]

  • Pantoja, Y., et al. (2024). Fast and Reliable NMR-Based Fragment Scoring for Drug Discovery. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (n.d.). Strategies for fragment optimization Linking, growing and merging-see text for details. ResearchGate. Available at: [Link]

  • Wollenhaupt, J., et al. (2022). Crystallographic Fragment Screening: Workflow & Tools | Protocol Preview. YouTube. Available at: [Link]

  • The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Portland Press. Available at: [Link]

  • LE STUDIUM. (n.d.). Fluorine as a key element in modern drug discovery and development. LE STUDIUM. Available at: [Link]

  • Sulaiman, M., et al. (2020). (PDF) SYNTHESIS, ANTIBACTERIAL ACTIVITY AND DOCKING STUDIES OF BENZYL ALCOHOL DERIVATIVES. ResearchGate. Available at: [Link]

  • International Journal of Pharmacy and Pharmaceutical Science. (n.d.). Fluorine in drug discovery: Role, design and case studies. pharmacyjournal.org. Available at: [Link]

  • Center for Macromolecular Interactions. (n.d.). Surface Plasmon Resonance (SPR). Harvard Medical School. Available at: [Link]

  • Selvita. (n.d.). X-ray Crystallography Fragment Screening. Selvita. Available at: [Link]

  • Barelier, S., et al. (2020). Integrated Strategy for Lead Optimization Based on Fragment Growing: The Diversity-Oriented-Target-Focused-Synthesis Approach. Journal of Medicinal Chemistry. Available at: [Link]

  • Lepre, C. A., et al. (2019). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. Frontiers in Molecular Biosciences. Available at: [Link]

  • One Nucleus. (2024). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. One Nucleus. Available at: [Link]

  • Kim, Y., & Kim, H. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Overview of NMR spectroscopy applications in FBDD. NMR methods used in... ResearchGate. Available at: [Link]

  • Simpson, P. J., et al. (2012). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. Current Medicinal Chemistry. Available at: [Link]

Sources

Application Note: Synthesis of Fluorinated SGLT2 Inhibitors using 4-Ethoxy-3,5-difluorobenzyl alcohol

[1]

Abstract

This protocol describes the strategic incorporation of 4-Ethoxy-3,5-difluorobenzyl alcohol into the diarylmethane scaffold characteristic of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors.[1] This intermediate serves as the electrophilic benzyl donor, which is coupled with a halogenated aryl aglycone to form the core C-C bond. The presence of the 3,5-difluoro substitution pattern is critical for modulating the physicochemical properties (lipophilicity, metabolic stability) of the final API. This guide covers the conversion of the alcohol to an activated benzyl halide, the subsequent Friedel-Crafts or organometallic coupling, and the final glycosylation steps.

Retrosynthetic Analysis & Strategy

The synthesis of the target SGLT2 inhibitor is disconnected at the diarylmethane junction. The 4-Ethoxy-3,5-difluorobenzyl alcohol (1) is identified as the precursor for the "benzyl" fragment, which must be activated (e.g., to a bromide or chloride) to react with the "phenyl" fragment (typically a 5-halo-2-substituted benzoic acid derivative or a pre-formed aryl sugar).[1]

Key Strategic Steps:

  • Activation: Conversion of the benzylic alcohol to a benzylic halide (chloride/bromide) to create a reactive electrophile.

  • C-C Bond Formation: Coupling the activated benzyl species with a substituted halobenzene (aglycone precursor) via Friedel-Crafts alkylation or Grignard addition.[1]

  • Glycosylation: Introduction of the glucose moiety (if not already present) via gluconolactone addition and reduction.

Retrosynthesiscluster_legendLegendAPIFluorinated SGLT2 Inhibitor(Target API)DiarylmethaneDiarylmethane Intermediate(Core Scaffold)API->DiarylmethaneGlycosylation & DeprotectionBenzylHalide3,5-Difluoro-4-ethoxybenzyl Halide(Activated Electrophile)Diarylmethane->BenzylHalideCoupling (Friedel-Crafts/Grignard)AglyconeHalo-Aryl Precursor(Nucleophile)Diarylmethane->AglyconeStartAlcohol4-Ethoxy-3,5-difluorobenzyl alcohol(Starting Material)BenzylHalide->StartAlcoholHalogenation (SOCl2/PBr3)KeyKey Intermediate

Caption: Retrosynthetic disconnection of the SGLT2 inhibitor scaffold highlighting the role of the benzyl alcohol intermediate.

Experimental Protocol

Phase 1: Activation of the Benzyl Alcohol

Objective: Convert 4-Ethoxy-3,5-difluorobenzyl alcohol to 4-Ethoxy-3,5-difluorobenzyl bromide (or chloride) to enable nucleophilic attack.[1]

Reagents:

  • Starting Material: 4-Ethoxy-3,5-difluorobenzyl alcohol (1.0 eq)[1]

  • Reagent: Phosphorus Tribromide (

    
    ) (0.4 eq) or Thionyl Chloride (
    
    
    ) (1.2 eq)[1]
  • Solvent: Dichloromethane (DCM) or Toluene[1]

  • Temperature: 0°C to Room Temperature (RT)

Step-by-Step Procedure:

  • Charge a reaction vessel with 4-Ethoxy-3,5-difluorobenzyl alcohol dissolved in anhydrous DCM (10 vol).

  • Cool the solution to 0–5°C under nitrogen atmosphere.

  • Add

    
     dropwise over 30 minutes, maintaining internal temperature <10°C. Note: Exothermic reaction.
    
  • Warm to RT and stir for 2–4 hours. Monitor conversion by TLC/HPLC (Target: <1% alcohol remaining).

  • Quench by slow addition of saturated

    
     solution at 0°C.
    
  • Separate phases. Wash organic layer with brine, dry over

    
    , and concentrate in vacuo.
    
  • Isolate the benzyl bromide as a white/off-white solid or oil.[1] Store at -20°C (moisture sensitive).

Phase 2: Construction of the Diarylmethane Scaffold

Objective: Couple the benzyl bromide with the aryl aglycone precursor (e.g., 1-bromo-4-chloro-3-iodobenzene or a protected phenyl glucoside derivative).[1]

Reagents:

  • Electrophile: 4-Ethoxy-3,5-difluorobenzyl bromide (1.0 eq)[1]

  • Nucleophile: Aglycone Precursor (e.g., lithiated species generated from 1-bromo-4-chloro-3-iodobenzene)[1]

  • Catalyst/Base: n-Butyllithium (n-BuLi) or

    
     (for Friedel-Crafts)[1]
    
  • Solvent: THF (anhydrous)

Step-by-Step Procedure (Organometallic Route):

  • Dissolve the aryl iodide precursor (1.0 eq) in anhydrous THF/Toluene (1:2 ratio).

  • Cool to -78°C.

  • Add n-BuLi (1.05 eq) slowly to generate the aryl lithium species. Stir for 30 min.

  • Add a solution of 4-Ethoxy-3,5-difluorobenzyl bromide (1.0 eq) in THF dropwise.

  • Warm slowly to RT over 12 hours.

  • Quench with ammonium chloride solution.

  • Extract with Ethyl Acetate, dry, and concentrate.

  • Purify via crystallization or silica chromatography to yield the Diarylmethane Intermediate .

Phase 3: Glycosylation (If constructing Gliflozin de novo)

Objective: Attach the glucose moiety to the diarylmethane scaffold.

  • Lithiate the diarylmethane intermediate (halogenated position) using n-BuLi at -78°C.

  • Add 2,3,4,6-tetrakis-O-(trimethylsilyl)-D-gluconolactone.

  • Reduce the resulting lactol with Triethylsilane (

    
    ) and 
    
    
    to form the C-glucoside.
  • Deprotect (remove TMS/acetyl groups) to yield the final API.

Critical Process Parameters (CPPs) & Analytical Control
ParameterSpecificationCriticalityRationale
Moisture Content <0.05% (KF)HighBenzyl halides and organolithiums are water-sensitive; hydrolysis reduces yield.[1]
Temperature (Lithiation) -78°C ± 5°CHighControl of regioselectivity and prevention of side reactions (e.g., Wurtz coupling).[1]
Stoichiometry (

)
0.35–0.40 eqMediumExcess reagent leads to phosphite byproducts difficult to remove.[1]
Purity of Alcohol >98.0% (HPLC)MediumImpurities in starting material can poison organometallic catalysts.[1]
Workflow Visualization

WorkflowStartStart:4-Ethoxy-3,5-difluorobenzyl alcoholStep1Step 1: Bromination(PBr3, DCM, 0°C)Start->Step1Check1QC Check:HPLC >99%Step1->Check1Step2Step 2: Coupling(Ar-Li + Benzyl Bromide)Check1->Step2PassStep3Step 3: Glycosylation(Gluconolactone, Et3SiH)Step2->Step3FinalFinal API:Fluorinated SGLT2 InhibitorStep3->Final

Caption: Operational workflow for the synthesis of the SGLT2 inhibitor API.

References

  • Patent: Deuterated benzylbenzene derivatives and methods of use. WO2010009243A1. (Describes the synthesis of SGLT2 inhibitors containing the 3,5-difluoro-4-ethoxybenzyl moiety).

  • Review: Grempler, R., et al. (2012). Empagliflozin, a novel selective sodium glucose cotransporter-2 (SGLT-2) inhibitor: characterisation and comparison with other SGLT-2 inhibitors.[1] Diabetes, Obesity and Metabolism.[2] (Context on Gliflozin SAR).

  • Protocol Grounding:Preparation of benzyl bromides from benzyl alcohols using PBr3. Organic Syntheses, Coll. Vol. 3, p.793.
  • Chemical Data: PubChem CID 56832738 (Henagliflozin/Related Analogs).[1]

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Ethoxy-3,5-difluorobenzyl Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Troubleshooting Low Yield & Impurity Profiles in Fluorinated Benzyl Alcohol Synthesis

Executive Summary: The "Invisible" Yield Loss

You are likely encountering low yields (typically <40%) not because the reaction failed, but because the product is being destroyed during isolation or was never formed due to precursor regiochemistry issues.

4-Ethoxy-3,5-difluorobenzyl alcohol (CAS Ref for analog: 706786-41-6) presents a unique chemical paradox:

  • The Fluorine Trap: The 3,5-difluoro substitution pattern increases lipophilicity, causing the product to "oil out" rather than crystallize, often trapping impurities.

  • The Electronic Conflict: The 4-ethoxy group is a strong electron donor (Resonance), while the fluorines are electron withdrawers (Induction). This creates a "push-pull" system that stabilizes the benzylic cation, making the alcohol surprisingly sensitive to acid-catalyzed polymerization during workup.

This guide deconstructs the synthesis into three critical control points: Precursor Purity , Reduction Stoichiometry , and pH-Controlled Isolation .

Part 1: Diagnostic Triage (Start Here)

Before altering your synthesis, identify where the mass is lost using this decision matrix.

TroubleshootingTree Start Start: Low Yield Observed CheckTLC Step 1: Check Crude TLC/LCMS Before Workup Start->CheckTLC IsSM Is Starting Material (Acid/Ester) Present? CheckTLC->IsSM ReagentIssue Issue: Incomplete Reduction Sol: Switch to Borane-THF or Increase Temp (See Part 2) IsSM->ReagentIssue Yes IsProd Is Product Peak Visible in Crude? IsSM->IsProd No WorkupLoss Issue: Workup Decomposition Sol: Check Aqueous pH Avoid Acid Washes (See Part 3) IsProd->WorkupLoss Yes (But lost after extraction) Defluoro Issue: Defluorination (M-19 or M-38 peaks) Sol: Switch from LAH to NaBH4 IsProd->Defluoro No (New spots formed)

Figure 1: Diagnostic decision tree for isolating the root cause of yield loss.

Part 2: The Synthesis Trap (Regiochemistry & Precursors)

If you are synthesizing the precursor (4-ethoxy-3,5-difluorobenzoic acid or nitrile) via Nucleophilic Aromatic Substitution (


), this is often the silent killer of yield.
The Problem: Regio-Isomer Contamination

Reacting 3,4,5-trifluorobenzonitrile (or ester) with sodium ethoxide seems straightforward. The 4-position is thermodynamically favored for substitution. However, at high temperatures (>60°C), you will generate significant amounts of the 3-ethoxy-4,5-difluoro isomer.

  • Symptom: Your final NMR shows complex splitting in the aromatic region (should be a clean doublet of doublets or multiplet depending on F-coupling).

  • Fix: Conduct the

    
     reaction at 0°C to Room Temperature  in THF/Ethanol. Do not reflux.
    
Protocol: High-Fidelity Precursor Synthesis
  • Dissolve 3,4,5-trifluorobenzonitrile in THF.

  • Add 1.05 eq. NaOEt (freshly prepared) dropwise at 0°C.

  • Stir at 20°C for 4 hours.

  • Critical: Quench with saturated NH₄Cl. Do not use HCl, as it can hydrolyze the nitrile prematurely or affect the ethoxy group.

Part 3: The Reduction (The "Black Box")

Converting the acid/ester to the alcohol is where 50% of users fail.

Comparison of Reducing Agents
ReagentSuitabilityRisk FactorRecommendation
LiAlH₄ (LAH) Low High risk of defluorination (removing F atoms) at reflux. Dangerous workup (aluminum emulsions).Avoid if possible.
NaBH₄ + I₂ High Excellent chemoselectivity. Iodine activates the borohydride to reduce acids/esters without touching the F-C bonds.Preferred Method.
Borane-THF (BH₃) Medium Good, but often forms stable borate complexes with the product that are hard to hydrolyze without acid (which kills the product).Use only if NaBH₄ fails.
Recommended Protocol: NaBH₄/I₂ System

Reference method adapted from general fluorinated benzoic acid reductions [1, 2].

  • Setup: Suspend 4-ethoxy-3,5-difluorobenzoic acid (1.0 eq) in anhydrous THF (0.5 M concentration).

  • Addition: Add NaBH₄ (2.5 eq) in one portion (gas evolution will occur).

  • Activation: Cool to 0°C. Add Iodine (I₂) (1.0 eq) dissolved in THF dropwise over 30 mins. The solution will turn brown, then fade as I₂ is consumed.

  • Reaction: Warm to reflux for 6-12 hours.

    • Why? The generated borane species reduces the carboxylate specifically.

  • Quench: Cool to 0°C. Add Methanol dropwise until bubbling ceases.

Part 4: Workup & Isolation (The "Acid Trap")

This is the most critical section. The 4-ethoxy group stabilizes the benzylic cation. If you expose this alcohol to pH < 4, it will self-condense into a dibenzyl ether or polymerize.

The "No-Acid" Workup Protocol

Standard acid washes (1N HCl) used to remove borate salts will destroy your product.

  • Hydrolysis: After the MeOH quench, add saturated aqueous NH₄Cl (pH ~5-6). Do not use HCl.

  • Emulsion Breaking: If using LAH or Borane, aluminum/boron salts form sticky emulsions.

    • Solution: Use a Rochelle Salt (Sodium Potassium Tartrate) wash. Stir the biphasic mixture vigorously for 2 hours. The tartrate chelates the metals, clarifying the layers.

  • Extraction: Extract with Dichloromethane (DCM) .

    • Note: Fluorinated alcohols are often more soluble in DCM than Ethyl Acetate.

  • Washing: Wash organic layer with 10% NaHCO₃ (to remove unreacted acid) and Brine.

  • Drying: Dry over Na₂SO₄ (neutral) rather than MgSO₄ (slightly acidic).

Purification: The "Oiling Out" Issue

Fluorinated benzyl alcohols rarely crystallize from pure hexanes.

  • Column Chromatography: Use a gradient of 0% -> 30% EtOAc in Hexanes .

  • Tailing: If the spot streaks, add 1% Triethylamine to your eluent to neutralize silica acidity.

Part 5: Stability & Storage

Q: My product turned pink/brown after a week. What happened? A: Auto-oxidation. Benzyl alcohols with electron-donating groups (ethoxy) are prone to air oxidation back to the aldehyde or benzophenone derivatives.

  • Storage: Store under Argon/Nitrogen at -20°C.

  • Stabilization: If storing for >1 month, consider adding a trace of stabilizer (e.g., BHT), though this must be removed before the next step.

Visualizing the Reaction Pathways

ReactionPathways Precursor 4-Ethoxy-3,5-difluorobenzoic Acid LAH LiAlH4 (Reflux) Precursor->LAH NaBH4 NaBH4 / I2 (THF) Precursor->NaBH4 Recommended Route Target Target Alcohol (High Purity) AcidWorkup Acidic Workup (pH < 4) Target->AcidWorkup Exposure DefluoroProd Defluorinated Impurity (Mass -19) LAH->DefluoroProd Over-reduction NaBH4->Target Polymer Polymer/Ether Dimer (Sticky Oil) AcidWorkup->Polymer Cation Formation

Figure 2: Reaction pathways showing the "Happy Path" (Green) vs. common failure modes (Red).

References

  • Reduction of Fluorinated Benzoic Acids: Perumal, P. T., et al. "Use of Sodium Borohydride-Iodine System for the Reduction of Fluorinated Benzoic Acids." Synthetic Communications, vol. 32, no. 12, 2002.

  • General Synthesis of Alkoxy-Difluorobenzyl Alcohols: Patent US20070049766A1, "Process for the preparation of fluorinated benzyl alcohols."

  • Acid Sensitivity of Electron-Rich Benzyl Alcohols: Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer, 2007. (Chapter on Carbocation Stability).[1]

  • Workup of Aluminum Hydride Reductions: Fieser, L. F., & Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, 1967, pp. 581-595 (Rochelle Salt method).

Sources

Purification techniques for fluorinated benzyl alcohol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Fluorinated Benzyl Alcohol Derivatives

Topic: Audience: Researchers, scientists, and drug development professionals Format: Troubleshooting Guides & FAQs[1]

Introduction: The Fluorine Factor in Purification

Welcome to the Technical Support Center. Purifying fluorinated benzyl alcohols requires navigating a unique set of physicochemical properties. The introduction of fluorine atoms onto the aromatic ring induces strong electron-withdrawing effects, altering dipole moments, boiling points, and solubility profiles compared to non-fluorinated analogues.[1]

This guide addresses the specific challenges of these derivatives, including their tendency to "oil out" during crystallization, their high boiling points requiring vacuum distillation, and the difficulty of separating positional isomers.[1]

Part 1: Purification Strategy Decision Matrix

Before selecting a technique, assess the physical state and impurity profile of your crude material.[1] Use the following logic flow to determine the optimal purification route.

Purification_Decision_Matrix Start Crude Fluorinated Benzyl Alcohol State_Check Physical State at RT? Start->State_Check Liquid Liquid / Oil State_Check->Liquid Solid Solid State_Check->Solid Boiling_Check Boiling Point > 150°C? Liquid->Boiling_Check Solubility_Check Soluble in Hot Hexane/Heptane? Solid->Solubility_Check Vac_Dist Vacuum Distillation (0.1 - 5 mmHg) Boiling_Check->Vac_Dist Yes (Standard) Flash_Chrom Flash Chromatography (Silica Gel) Boiling_Check->Flash_Chrom No (Thermally Unstable) Solubility_Check->Flash_Chrom No (Complex Mixture) Recryst Recrystallization (Solvent: Hexane/EtOAc or Toluene) Solubility_Check->Recryst Yes Oiling_Out Problem: Oiling Out? Recryst->Oiling_Out If amorphous Seed_Cool Remedy: Seeding + Slow Cooling Oiling_Out->Seed_Cool

Figure 1: Decision matrix for selecting the primary purification method based on physical state and thermal stability.[1]

Part 2: Troubleshooting Guides & FAQs

Module A: Vacuum Distillation (Liquids)

Context: Fluorinated benzyl alcohols often have boiling points exceeding 200°C at atmospheric pressure. Heating to these temperatures can cause decomposition or polymerization.[2]

Q: My compound decomposes before it distills, even under vacuum. What is happening? Diagnostic: You are likely encountering thermal degradation due to excessive pot temperature, or your vacuum is insufficient to lower the boiling point below the decomposition threshold. Solution:

  • Check the Pressure: Ensure your system reaches

    
    . For fluorinated benzyl alcohols, the boiling point drops significantly under high vacuum.[1]
    
    • Example: 4-Fluorobenzyl alcohol boils at ~204°C (atm) but distills at ~85°C at 10 mmHg [1].

  • Short Path Distillation: Switch to a Kugelrohr or wiped-film evaporator. These minimize the "residence time" of your compound in the heated zone.

  • Inert Atmosphere: Fluorinated alcohols can oxidize at high temperatures. Bleed dry nitrogen or argon into the capillary if using a bubbler, or ensure the system is leak-tight.[1]

Q: The distillate is cloudy or contains water droplets. How do I dry it? Diagnostic: Benzyl alcohols form azeotropes with water. Fluorination does not eliminate this property; it often exacerbates hydrophobicity, making phase separation distinct but persistent.[1] Solution:

  • Pre-Distillation Drying: Dry the crude oil thoroughly with anhydrous

    
     or 
    
    
    
    before distillation.
  • Azeotropic Removal: If water persists, add a small amount of toluene or benzene and distill the low-boiling azeotrope first (Fore-run) before collecting the main fraction.[1]

Table 1: Approximate Boiling Point Trends

Compound BP (Atmospheric) BP (Reduced Pressure)
Benzyl Alcohol 205°C 93°C @ 10 mmHg
4-Fluorobenzyl Alcohol 204-206°C 85-87°C @ 10 mmHg
2,6-Difluorobenzyl Alcohol ~210°C 95-100°C @ 15 mmHg
Pentafluorobenzyl Alcohol ~185°C 80-82°C @ 15 mmHg

(Note: Fluorination can sometimes lower boiling points relative to molecular weight due to reduced intermolecular H-bonding effectiveness) [1, 3].[1]

Module B: Crystallization (Solids)

Context: Many highly fluorinated derivatives (e.g., pentafluorobenzyl alcohol) are solids at room temperature.[1]

Q: My product "oils out" instead of crystallizing. How do I fix this? Diagnostic: "Oiling out" occurs when the compound's melting point is lower than the solvent's boiling point, or when the solution is too concentrated/cooled too quickly.[1] Fluorinated compounds are particularly prone to this due to low surface energy. Solution:

  • Solvent Selection: Avoid solvents where the compound is too soluble.

    • Recommended: Hexane/Toluene or Heptane/Ethyl Acetate mixtures.

    • Avoid: Pure chlorinated solvents (DCM, Chloroform) as fluorinated compounds often have high solubility in them.[1]

  • The "Cloud Point" Method:

    • Dissolve the solid in the minimum amount of hot "good" solvent (e.g., Toluene).

    • Dropwise add the "bad" solvent (e.g., Hexane) until a persistent cloudiness appears.[1]

    • Add one drop of the good solvent to clear it.

    • Insulate the flask and let it cool very slowly to room temperature.

  • Seeding: If an oil forms, re-heat until clear, add a seed crystal (if available) or scratch the glass wall with a rod to induce nucleation.[1]

Module C: Chromatography (Isomer Separation)

Context: Separating positional isomers (e.g., 2-fluoro vs. 4-fluoro) is a critical challenge in drug development.[1]

Q: I cannot separate the 2-fluoro and 4-fluoro isomers on a standard Silica column. They co-elute. Diagnostic: The polarity difference between positional fluoro-isomers is often negligible on standard silica gel because the fluorine atom is small and does not significantly sterically hinder the hydroxyl group's interaction with silica. Solution:

  • Change the Stationary Phase:

    • PFP (Pentafluorophenyl) Columns: These columns utilize

      
       interactions and are highly selective for halogenated aromatics. The "fluorine-fluorine" interactions can differentiate isomers based on electron density distribution [4].
      
    • Phenyl-Hexyl Columns: Offer alternative selectivity to C18 or Silica.

  • Derivatization:

    • Convert the alcohol mixture to esters (e.g., acetates or benzoates).[1] The resulting esters often have larger differences in

      
       values than the free alcohols.
      
    • Protocol: React crude alcohol with Acetic Anhydride/Pyridine

      
       Chromatograph Esters 
      
      
      
      Hydrolyze back to Alcohol (
      
      
      ) [2].

Isomer_Separation Mixture Isomer Mixture (2-F vs 4-F) Standard_Silica Standard Silica (Co-elution) Mixture->Standard_Silica Decision Select Strategy Standard_Silica->Decision PFP_Col PFP Column (Fluorine-Fluorine Selectivity) Decision->PFP_Col Direct Method Derivatize Derivatize to Ester Decision->Derivatize Indirect Method Separation Successful Separation PFP_Col->Separation Derivatize->Separation Purify -> Hydrolyze

Figure 2: Strategy for separating difficult positional isomers.

Module D: Chemical Workup & Impurity Removal

Context: Common impurities include unreacted aldehydes (from reduction) or benzoic acids (from oxidation/over-hydrolysis).

Q: How do I chemically remove unreacted fluorobenzaldehyde from my alcohol product? Diagnostic: Aldehydes can be difficult to separate by distillation if boiling points are close. Solution:

  • Bisulfite Wash: Shake the organic layer with saturated aqueous Sodium Bisulfite (

    
    ). The aldehyde forms a water-soluble bisulfite adduct and migrates to the aqueous layer. The alcohol remains in the organic layer.
    
  • NaBH4 Cleanup: If the aldehyde content is low (<5%), simply treat the crude with a small excess of Sodium Borohydride (

    
    ) to reduce the remaining aldehyde to the desired alcohol, then work up.
    

Q: How do I remove fluorobenzoic acid impurities? Solution:

  • Basic Wash: Fluorobenzoic acids are significantly more acidic than the alcohols. Wash the organic phase with 1M

    
     or saturated 
    
    
    
    . The acid deprotonates to the carboxylate salt and partitions into the aqueous phase.
  • Warning: Do not use strong base if your molecule has other base-sensitive groups (e.g., esters).[1]

Part 3: References

  • University of Rochester. (n.d.). How to Purify by Distillation. Retrieved from [Link] (General principles of vacuum distillation for high-boiling alcohols).

  • Organic Syntheses. (n.d.). Benzyl Alcohol Purification Procedures. Organic Syntheses, Coll. Vol. 2. Retrieved from [Link] (Standard protocols for benzyl alcohol derivatives).

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Retrieved from [Link] (Use of PFP columns for positional isomer separation).

Sources

Managing competing elimination reactions in Williamson ether synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Operator: Senior Application Scientist (Process Chemistry Division) Mission: To provide high-fidelity troubleshooting and optimization strategies for minimizing elimination side-reactions during ether synthesis.

Introduction: The vs. Battlefield

Welcome to the technical support hub. In Williamson ether synthesis, you are orchestrating a collision between an alkoxide nucleophile and an alkyl electrophile.[1][2][3] The critical failure mode is Elimination (


) , where your basic alkoxide acts as a proton scavenger rather than a carbon attacker, collapsing your expensive starting material into a worthless alkene.

This guide treats your synthesis as a system. We do not guess; we diagnose based on substrate sterics, base strength, and solvent environment.

Module 1: Diagnostic Workflow (Start Here)

Before mixing reagents, verify your experimental design against the Steric Compatibility Matrix . Most elimination issues stem from asking a secondary or tertiary halide to perform an


 reaction it physically cannot execute.

WilliamsonDecisionTree Start START: Analyze Electrophile (R-X) IsPrimary Is R-X Primary (1°)? Start->IsPrimary IsSecondary Is R-X Secondary (2°)? IsPrimary->IsSecondary No Standard PROCEED: Standard Conditions (NaH/THF or DMF) IsPrimary->Standard Yes IsTertiary Is R-X Tertiary (3°)? IsSecondary->IsTertiary No SwapCheck Can you swap roles? (Use R-OH + Methyl/Primary Halide) IsSecondary->SwapCheck Yes AltMethod STOP: Use Alternative Method (Acid-catalyzed condensation or Alkoxymercuration) IsTertiary->AltMethod Yes (E2 Dominates) SwapYes OPTIMAL PATH: Synthesize via Inverse Addition SwapCheck->SwapYes Yes (Feasible) Warning CAUTION: High E2 Risk Requires Polar Aprotic Solvent & Lower Temp SwapCheck->Warning No (Structure Fixed)

Figure 1: Decision matrix for selecting the correct synthetic pathway based on alkyl halide substitution level.

Module 2: Critical Troubleshooting (Q&A)

Q1: I am seeing >60% alkene formation and low ether yield. My substrate is a secondary bromide.

  • Diagnosis: You are fighting the Steric Approach Vector . A secondary carbon is crowded. The alkoxide (base) cannot easily access the

    
     antibonding orbital for substitution (
    
    
    
    ), so it abstracts a
    
    
    -proton instead (
    
    
    ), which is on the periphery and accessible.
  • The Fix (Role Reversal): This is the single most effective fix.

    • Current (Failing): 2-Bromopropane + Sodium Methoxide

      
       Propene (Major).
      
    • New Strategy: Sodium Isopropoxide + Bromomethane

      
       Isopropyl Methyl Ether (Major).
      
    • Why: You move the electrophilic site to a Methyl or Primary carbon, where

      
       is impossible or highly unfavorable [1].[2]
      

Q2: I cannot swap roles because both R-groups are complex. How do I suppress elimination on a secondary halide?

  • Strategy: You must manipulate the Kinetic Isotope Effect and Solvent Cage.

    • Lower the Temperature:

      
       elimination generally has a higher activation energy (
      
      
      
      ) than
      
      
      . Running the reaction at 0°C or room temperature (rather than reflux) often favors substitution.
    • Change the Solvent: Switch to a Polar Aprotic solvent (DMF, DMSO, Acetonitrile).

      • Mechanism:[1][2][3][4][5][6][7][8] These solvents solvate cations (

        
        ) well but leave the alkoxide anion "naked" and highly reactive. While this increases basicity, it increases nucleophilicity more dramatically, often tipping the rate in favor of 
        
        
        
        [2].
    • Change the Leaving Group: Switch from Bromide/Chloride to Tosylate (OTs) or Mesylate (OMs) . These are less basic leaving groups and can sometimes alter the transition state geometry to favor substitution.

Q3: My reaction is wet. I see unreacted starting material and an alcohol byproduct.

  • Diagnosis: Hydrolysis.[6][9]

  • Mechanism:

    
    . The resulting 
    
    
    
    attacks the alkyl halide to form an alcohol (
    
    
    ) instead of your ether (
    
    
    ).
  • The Fix:

    • Flame-dry all glassware.

    • Use anhydrous solvents (ensure THF is distilled from sodium/benzophenone or passed through activated alumina).

    • Consider Phase Transfer Catalysis (see Module 3) if strictly anhydrous conditions are impossible.

Module 3: Optimization Protocols
Protocol A: The "Role Reversal" (Best for Secondary Ethers)

Use this when your target ether has one bulky group and one small group.

ParameterSpecificationNote
Nucleophile Bulky Alkoxide (e.g., Sodium Isopropoxide)Generated in situ from the secondary alcohol.
Electrophile Primary/Methyl Halide (e.g., MeI, EtBr)

is fast;

is structurally impossible (MeI) or slow.[2]
Base NaH (60% dispersion in oil)Wash oil with Hexanes if NMR purity is critical.
Solvent THF (Anhydrous)Maintains solubility while moderating reactivity.

Step-by-Step:

  • Suspend NaH (1.1 equiv) in anhydrous THF at 0°C under Argon.

  • Add the Secondary Alcohol dropwise. Evolution of

    
     gas will occur. Stir 30 min until gas evolution ceases (Formation of Alkoxide).
    
  • Add the Primary Halide (1.2 equiv) dropwise at 0°C.

  • Warm to Room Temperature. Monitor by TLC.[10]

  • Result: High yield of ether, negligible elimination.

Protocol B: Phase Transfer Catalysis (PTC)

Use this for sensitive substrates or to avoid dangerous bases like NaH.

This method uses a quaternary ammonium salt to transport hydroxide/alkoxide ions between an aqueous phase and an organic phase.[10] It often suppresses elimination because the effective concentration of the base in the organic phase is low and controlled [3].

Workflow:

  • Organic Phase: Dissolve Electrophile (R-X) and Alcohol (R-OH) in DCM or Toluene.

  • Catalyst: Add 5 mol% Tetrabutylammonium Bromide (TBAB).

  • Aqueous Phase: Add 50% NaOH (aq).

  • Agitation: Vigorously stir. The TBAB shuttles

    
     into the organic layer, deprotonates the alcohol (
    
    
    
    ), which immediately reacts with
    
    
    .
  • Benefit: The "ion pair" effect often shields the base, reducing its ability to abstract protons (

    
    ) while allowing nucleophilic attack.
    
Module 4: Advanced Mechanism Visualization

Understanding the competition at the molecular level is key to controlling it.

ReactionCompetition Alkoxide Alkoxide (Base/Nuc) SN2_Path Path A: SN2 Attack (Backside Carbon) Alkoxide->SN2_Path Low Steric Hindrance E2_Path Path B: E2 Attack (Beta-Proton) Alkoxide->E2_Path High Steric Hindrance High Temp Substrate Alkyl Halide (2°) Substrate->SN2_Path Substrate->E2_Path Ether Ether Product (Target) SN2_Path->Ether Alkene Alkene Product (Impurity) E2_Path->Alkene

Figure 2: Kinetic competition between Substitution (


) and Elimination (

). Path B dominates when the "Backside Carbon" is blocked by steric bulk.
Module 5: Advanced FAQ

Q: Can I use Silver Oxide (


) to prevent elimination? 
A:  Yes. This is a specialized variant. 

acts as a mild base and a halogen scavenger. It coordinates with the leaving group (Halide), forcing it to leave (precipitating

). This mechanism pushes the reaction without requiring a harsh, strong base like NaH or t-BuOK, significantly preserving sensitive stereochemistry and reducing elimination in sugar chemistry [4].

Q: Does solvent polarity really matter for the ratio? A: Yes. While Polar Aprotic solvents (DMSO) accelerate both reactions, they accelerate


 significantly by desolvating the nucleophile. However, in extreme cases of steric hindrance, a highly basic "naked" anion in DMSO might still force elimination. In such borderline cases, switching to a less polar solvent (like ether or Toluene with PTC) might slow the reaction down but improve the Selectivity Ratio (

) by reducing the "hardness" of the base [5].
References
  • Master Organic Chemistry. "The Williamson Ether Synthesis: Planning and Mechanism." [Link]

  • Chemistry Steps. "The Role of Solvent in SN1, SN2, E1 and E2 Reactions." [Link]

  • Utah Tech University. "Williamson Ether Synthesis Procedure & Phase Transfer Catalysis." [Link]

  • Chemistry LibreTexts. "Ether Synthesis Using Silver Oxide." [Link]

  • National Institutes of Health (PMC). "How Solvation Influences the SN2 versus E2 Competition." [Link]

Sources

Improving regioselectivity in reactions of "4-Ethoxy-3,5-difluorobenzyl alcohol"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 4-Ethoxy-3,5-difluorobenzyl alcohol. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of working with this highly functionalized molecule. As Senior Application Scientists, we provide not just protocols, but the mechanistic reasoning and field-proven insights necessary to troubleshoot and optimize your synthetic strategies.

Understanding the Reactivity Profile of 4-Ethoxy-3,5-difluorobenzyl alcohol

Controlling regioselectivity in reactions involving 4-Ethoxy-3,5-difluorobenzyl alcohol is a significant challenge due to the competing electronic effects of its substituents. A clear understanding of these influences is the first step toward predictable and high-yield synthesis.

The aromatic ring is influenced by three distinct groups:

  • 4-Ethoxy Group (-OEt): A strong activating group that donates electron density through resonance (+M effect). It is a powerful ortho, para-director. Since the para position is occupied by the benzyl alcohol moiety, it strongly directs electrophiles to the 2- and 6-positions.

  • 3,5-Difluoro Groups (-F): Fluorine atoms are electronegative and withdraw electron density through induction (-I effect), making them deactivating. However, they also possess lone pairs that can be donated via resonance (+M effect), making them ortho, para-directors.[1][2] This creates a conflict with the directing effect of the ethoxy group.

  • 1-(Hydroxymethyl) Group (-CH₂OH): This group is weakly deactivating due to the inductive effect of the oxygen atom.

The dominant directing influence is the strongly activating ethoxy group. However, the deactivating nature of the fluorine atoms and the benzyl alcohol group means that the ring is less nucleophilic than anisole or phenetole, often requiring more forcing conditions for electrophilic aromatic substitution.

G substituents Substituent Effects on the Aromatic Ring 4-Ethoxy (-OEt) 3,5-Difluoro (-F) 1-(Hydroxymethyl) (-CH₂OH) effects effects substituents:f0->effects:f0 Dominant substituents:f1->effects:f1 Competing substituents:f2->effects:f2 Minor directing Directing Effect Ortho-Director (to positions 3 & 5) Ortho, Para-Director (to positions 2, 4, 6) n/a for ring substitution effects:f0->directing:f0 effects:f1->directing:f1 outcome Predicted Outcome on EAS Activates positions 2 & 6 Deactivates all positions, but directs Ortho/Para Weakly deactivates the ring directing:f0->outcome:f0 directing:f1->outcome:f1 directing:f2->outcome:f2

Figure 1. Competing electronic effects on 4-Ethoxy-3,5-difluorobenzyl alcohol.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and modification of 4-Ethoxy-3,5-difluorobenzyl alcohol.

Category 1: Electrophilic Aromatic Substitution (EAS)
Q1: I am attempting a halogenation (e.g., bromination) of 4-Ethoxy-3,5-difluorobenzyl alcohol and obtaining a mixture of the 2-bromo and 2,6-dibromo products. How can I improve selectivity for the mono-substituted product?

A1: Cause & Solution

This is a classic issue of over-reaction due to the strong activating effect of the ethoxy group. Even with the deactivating fluorine atoms, the ring is sufficiently activated to undergo multiple substitutions. The key is to control the reaction kinetics and the electrophilicity of the reagent.

Troubleshooting Steps:

  • Reagent Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of 1.0 equivalent or even slightly less (e.g., 0.95 eq) of Br₂ or N-Bromosuccinimide (NBS) is critical.

  • Temperature Control: Perform the reaction at low temperatures (e.g., -10 °C to 0 °C) to slow down the reaction rate, which often favors the kinetic mono-substituted product.

  • Solvent Choice: Using a less polar solvent can sometimes temper the reactivity. Consider switching from highly polar solvents to something like dichloromethane (DCM) or carbon tetrachloride (if permissible).

  • Choice of Halogenating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than liquid bromine for activated rings.

Protocol: Regioselective Mono-bromination

  • Dissolve 4-Ethoxy-3,5-difluorobenzyl alcohol (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve N-Bromosuccinimide (NBS) (0.98 eq) in anhydrous DCM or DMF (if solubility is an issue).

  • Add the NBS solution dropwise to the cooled alcohol solution over 30-60 minutes.

  • Monitor the reaction progress by TLC or LC-MS. The starting material should have a higher Rf than the mono-brominated product.

  • Upon consumption of the starting material (or when the desired conversion is reached), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to isolate the 2-bromo-4-ethoxy-3,5-difluorobenzyl alcohol.

Q2: My Friedel-Crafts acylation is failing or giving very low yields. What is the problem?

A2: Cause & Solution

Friedel-Crafts reactions are highly sensitive to deactivating groups. Furthermore, the Lewis acid catalyst (e.g., AlCl₃) can complex with the oxygen atoms of the ethoxy and hydroxyl groups, further deactivating the ring or leading to undesired side reactions.[3]

Troubleshooting Workflow:

G start Friedel-Crafts Acylation Fails q1 Is the alcohol group protected? start->q1 protect Protect the -OH group (e.g., as a silyl ether, TBDMS) q1->protect No q2 Is a strong Lewis Acid (e.g., AlCl₃) being used? q1->q2 Yes proceed Proceed with Acylation protect->proceed proceed->q2 lewis_acid Switch to a milder Lewis Acid (e.g., ZnCl₂, FeBr₃) q2->lewis_acid Yes alt_route Consider alternative acylation methods (e.g., Fries rearrangement if applicable) q2->alt_route No / Still Fails analyze Analyze results and re-optimize lewis_acid->analyze alt_route->analyze

Figure 2. Troubleshooting workflow for Friedel-Crafts acylation.

Recommendations:

  • Protect the Alcohol: The primary issue is often interference from the hydroxyl group. Protect it as a silyl ether (e.g., TBDMS-Cl, imidazole) before attempting the acylation. The protecting group can be easily removed later with TBAF.

  • Use a Milder Lewis Acid: Strong Lewis acids like AlCl₃ can cause decomposition. Try using milder catalysts such as ZnCl₂, FeBr₃, or even triflic acid.

  • Increase Temperature: Due to the ring's deactivation, higher temperatures may be required. However, this should be done cautiously after protecting the alcohol to avoid polymerization or side reactions.

Category 2: Reactions at the Benzylic Position
Q3: I am trying to perform a nucleophilic substitution on the hydroxyl group (e.g., with an amine or cyanide), but the reaction won't proceed. How can I activate the benzylic alcohol?

A3: Cause & Solution

The hydroxide ion (-OH) is a very poor leaving group. For a nucleophilic substitution to occur, the hydroxyl group must first be converted into a better leaving group.[4][5] This is one of the most fundamental transformations for alcohols.[6] The two most common methods are conversion to a sulfonate ester (e.g., tosylate) or a benzyl halide.

Method 1: Conversion to a Tosylate (Excellent for Sₙ2)

This method is ideal as it proceeds under mild conditions and creates an excellent leaving group.

  • Dissolve 4-Ethoxy-3,5-difluorobenzyl alcohol (1.0 eq) in anhydrous DCM.

  • Add a non-nucleophilic base, such as triethylamine (1.5 eq) or pyridine (used as solvent).

  • Cool the mixture to 0 °C.

  • Slowly add p-toluenesulfonyl chloride (TsCl) (1.1 eq).

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 4-16 hours, monitoring by TLC.

  • Upon completion, perform an aqueous workup to remove the base and salts. The resulting tosylate is often stable enough to be purified by chromatography or can be used directly in the next step with the desired nucleophile.

Method 2: Conversion to a Benzyl Bromide (Excellent for Sₙ1/Sₙ2)

This creates a reactive intermediate suitable for a variety of nucleophiles.[7]

  • Dissolve 4-Ethoxy-3,5-difluorobenzyl alcohol (1.0 eq) in a suitable solvent like diethyl ether or DCM.

  • Cool to 0 °C.

  • Slowly add phosphorus tribromide (PBr₃) (0.4 eq) dropwise. Caution: The reaction is exothermic.

  • After the addition, allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC.

  • Carefully quench the reaction by pouring it over ice water.

  • Extract the product with ether, wash the organic layer with saturated sodium bicarbonate solution and brine, then dry and concentrate. The resulting benzyl bromide is often used immediately due to its reactivity.

G cluster_0 Activation of Hydroxyl Group start Ar-CH₂-OH Poor Leaving Group activated Ar-CH₂-OLG⁺ Good Leaving Group start->activated  + Activating Agent  (e.g., TsCl, PBr₃) product Ar-CH₂-Nu Substitution Product activated->product  + Nucleophile (Nu⁻)

Figure 3. General workflow for activating an alcohol for nucleophilic substitution.
Q4: I am oxidizing the benzyl alcohol to the corresponding aldehyde, but I'm getting significant over-oxidation to the carboxylic acid. How can I achieve a clean conversion?

A4: Cause & Solution

Over-oxidation is common when using strong, non-selective oxidizing agents (e.g., KMnO₄, Chromic Acid) in the presence of water. To stop at the aldehyde stage, you must use a milder, anhydrous oxidation protocol.[8]

Oxidizing AgentTypical ConditionsSelectivity & Notes
PCC (Pyridinium chlorochromate)Anhydrous DCM, room temp.Good selectivity for aldehydes. Workup can be tedious (removal of chromium byproducts).
DMP (Dess-Martin Periodinane)Anhydrous DCM, room temp.Excellent selectivity, very mild, fast reaction times. Reagent is expensive and can be shock-sensitive.
Swern Oxidation (COCl)₂, DMSO, Et₃N, anhydrous DCM, <-60 °CExcellent for sensitive substrates. Requires cryogenic temperatures and careful handling of reagents.

Recommended Protocol: Dess-Martin Periodinane (DMP) Oxidation

  • Add 4-Ethoxy-3,5-difluorobenzyl alcohol (1.0 eq) to a flask with anhydrous DCM under a nitrogen atmosphere.

  • Add Dess-Martin Periodinane (1.1 - 1.3 eq) in one portion at room temperature.

  • Stir the reaction vigorously. It will typically become a clear solution and then a milky suspension. Monitor by TLC (the aldehyde product is less polar than the alcohol). The reaction is often complete in 1-3 hours.

  • Upon completion, dilute the reaction with diethyl ether and quench by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir vigorously until the organic layer is clear.

  • Separate the layers, and extract the aqueous layer with more ether.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude aldehyde, which can be purified by column chromatography.

References
  • Kubinyi, H. (Ed.). (2003). Chemogenomics in Drug Discovery: A Medicinal Chemistry Perspective. Wiley-VCH. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/3527601959]
  • Paquette, L. A. (Ed.). (2013). Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/047084289X]
  • Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. [URL: https://www.youtube.
  • ResearchGate. (n.d.). Effect of time on oxidation of 4-methoxy benzyl alcohol. [Data table]. [URL: https://www.researchgate.net/figure/Effect-of-time-on-oxidation-of-4-methoxy-benzyl-alcohol-a_tbl2_279441113]
  • Chemistry Steps. (n.d.). Reactions at the Benzylic Position. [Web page]. [URL: https://www.chemistrysteps.
  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Web page]. [URL: https://en.wikipedia.
  • National Institutes of Health (NIH). (n.d.). Mechanochemical Nucleophilic Substitution of Alcohols via Isouronium Intermediates. [Journal article]. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7080315/]
  • ResearchGate. (n.d.). The Electrophilic Aromatic Substitution of Fluorobenzene. [Journal article]. [URL: https://www.researchgate.
  • Organic Chemistry Tutor. (2019). Directing Effects in Electrophilic Aromatic Substitution Reactions. [Web page]. [URL: https://www.organicchemistrytutor.
  • Chemistry LibreTexts. (2022). 7.5: Directing Effects. [Web page]. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/07%3A_Substitution_Reactions/7.05%3A_Directing_Effects]
  • Wipf Group, University of Pittsburgh. (n.d.). Substituent Effects on Electrophilic Aromatic Substitution. [PDF document]. [URL: https://www.pitt.edu/~pittchem/wipf/Web/320.pdf]
  • Stack Exchange. (2017). Which of the following para-substituted benzyl alcohols reacts fastest with HBr? [Web page]. [URL: https://chemistry.stackexchange.com/questions/75165/which-of-the-following-para-substituted-benzyl-alcohols-reacts-fastest-with-hbr]
  • Chemistry LibreTexts. (2022). 7.6: Extra Topics on Nucleophilic Substitution Reactions. [Web page]. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_I_(Lumen)/07%3A_Nucleophilic_Substitution_Reactions/7.06%3A_Extra_Topics_on_Nucleophilic_Substitution_Reactions]

Sources

Challenges in the workup and isolation of "4-Ethoxy-3,5-difluorobenzyl alcohol" products

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Challenges in Workup, Isolation, and Purification Audience: Organic Chemists, Process Engineers, and Drug Development Scientists

Overview

Welcome to the Technical Support Center. You are likely working with 4-ethoxy-3,5-difluorobenzyl alcohol , a critical building block often used in the synthesis of liquid crystals (LCs) and fluorinated pharmaceutical intermediates.

This molecule presents a unique "push-pull" electronic environment: the ethoxy group (electron-donating) at the para position activates the ring, while the 3,5-difluoro substitution (electron-withdrawing) creates inductive deactivation and alters the lipophilicity.

This guide addresses the three most common support tickets we receive regarding this compound:

  • The "Gelatinous Nightmare": Managing aluminum emulsions during reduction workups.[1][2]

  • The "Invisible Interface": Solving phase separation issues due to fluorination-induced density changes.

  • The "Oily Solid": Overcoming crystallization inhibition.

Module 1: Reaction Quenching & Emulsion Management

User Ticket #402:

"I reduced the corresponding acid (or ester) with LiAlH4. Upon adding water, the flask turned into a grey, gelatinous cement. I can't filter it, and my product is trapped inside. Help!"

Root Cause Analysis: The "cement" is hydrated lithium aluminate species (


 and polymeric 

). Standard acidic quenches often fail here because the high surface tension of the fluorinated product stabilizes the emulsion, trapping the organic phase within the aluminum lattice.
Protocol: The Rochelle’s Salt Fix (Gold Standard)

We recommend replacing standard acidic/basic quenches with a tartrate-based chelation strategy. This is a self-validating system: as the solution clears, you visually confirm the breakdown of the aluminum complex.

Step-by-Step Procedure:

  • Cool: Chill the reaction mixture to 0°C.

  • Dilute: Dilute with 2 volumes of Diethyl Ether (

    
    ) or MTBE. Avoid DCM at this stage to prevent density confusion.
    
  • The Quench:

    • Add water dropwise until gas evolution (

      
      ) ceases.
      
    • Add 15% NaOH (aq) equal to the volume of water added.[3]

    • Add water (3x the original water volume).[3]

  • The Solubilization (Critical Step):

    • Add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle’s Salt) . Use approx. 20 mL per gram of

      
       used.
      
    • Vigorous Stirring: Stir at room temperature for 1–3 hours.

    • Endpoint: The grey emulsion will separate into two distinct, clear layers. The aluminum is now sequestered in the aqueous layer as a soluble tartrate complex.

Why this works: Tartrate is a bidentate ligand that binds


 with high affinity, breaking the gelatinous network and releasing your fluorinated alcohol.
Module 2: Phase Separation (The Fluorine Factor)

User Ticket #409:

"I'm doing an extraction with water and ethyl acetate. I can't tell which layer is which, or the layers won't separate at all."

Root Cause Analysis: Fluorine atoms are heavy. The introduction of two fluorine atoms significantly increases the density of the molecule compared to non-fluorinated benzyl alcohol.

  • Density Inversion Risk: If you use halogenated solvents (DCM/Chloroform), the organic layer is definitely on the bottom. However, even with "lighter" solvents like mixtures of EtOAc/Hexane, a high concentration of fluorinated product can make the organic layer's density dangerously close to 1.0 g/mL, leading to suspended emulsions.

Troubleshooting Guide: Density Management
Solvent SystemExpected BehaviorRisk LevelRecommendation
DCM / Water Organic BottomLowGood solubility, but emulsions are stubborn.
EtOAc / Water Organic TopHigh High product concentration can cause layer inversion.
MTBE / Brine Organic TopLowRecommended. MTBE is less dense (0.74 g/mL) than EtOAc, forcing separation.

The "Salting Out" Protocol: If layers are indistinct:

  • Saturate the aqueous layer with solid NaCl . This increases the aqueous density to ~1.2 g/mL, forcing the organic layer (containing your product) to the top.

  • Do not shake vigorously; use a gentle rocking motion to prevent micron-sized droplet formation.

Module 3: Purification & Crystallization

User Ticket #415:

"My product is an oil. Literature says it should be a solid. I see no crystals after rotovap."

Root Cause Analysis: 4-Ethoxy-3,5-difluorobenzyl alcohol has a low melting point (often <50°C) and a high tendency to supercool. The "greasy" ethoxy chain combined with the rigid fluorinated ring creates packing difficulties. Trace impurities (aldehydes or over-reduced toluene derivatives) act as plasticizers, preventing crystal lattice formation.

Workflow: The "Cold-Seed" Technique

Purification_Workflow Start Crude Oil Isolated Check_Purity Check TLC/NMR (Aldehyde present?) Start->Check_Purity Aldehyde_Yes Bisulfite Wash or NaBH4 Touch-up Check_Purity->Aldehyde_Yes Yes Aldehyde_No Proceed to Cryst. Check_Purity->Aldehyde_No No Aldehyde_Yes->Check_Purity Re-isolate Solvent_Choice Dissolve in minimal Hexane:EtOAc (9:1) Aldehyde_No->Solvent_Choice Cooling Cool to -20°C (Freezer, 12h) Solvent_Choice->Cooling Seed Scratch Glass / Add Seed Crystal Cooling->Seed Result White Needles Seed->Result

Figure 1: Decision matrix for the purification of low-melting fluorinated benzyl alcohols.

Detailed Protocol:

  • Solvent Selection: Use a non-polar dominant system. Hexanes (or Heptane) with a trace of Ethyl Acetate (typically 9:1 or 10:1 ratio).

  • Dissolution: Warm the oil gently (max 40°C) in the minimal amount of solvent required to make it flow.

  • The "Scratch": Cool to -20°C. If oiling out occurs instead of crystallization, take a glass Pasteur pipette, dip it in the oil, pull it out, and let the solvent evaporate on the tip until a white solid forms. Re-introduce this "seed" to the bulk solution.

  • Vacuum Drying: Once filtered, these crystals must be dried gently. High vacuum at room temperature can sublime fluorinated benzyl alcohols. Monitor weight carefully.

FAQ: Stability & Storage

Q: Is this molecule acid-sensitive? A: Moderately. While the 3,5-difluoro groups are electron-withdrawing (stabilizing the molecule against acid-catalyzed self-polymerization compared to non-fluorinated alkoxy benzyl alcohols), the 4-ethoxy group still activates the benzylic position.

  • Advice: Avoid storing in acidic deuterated chloroform (

    
    ). Use 
    
    
    
    treated with solid
    
    
    or store the neat solid.

Q: Can I use silica gel chromatography? A: Yes, but fluorinated alcohols can "streak" due to hydrogen bonding with silanols.

  • Advice: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes to neutralize acidic sites, then run your gradient. This ensures a tight band and better separation from the starting ester.

References
  • Fieser, L. F.; Fieser, M.Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, pp 581–595. (The definitive source on aluminum hydride workups).
  • Seyden-Penne, J.Reductions by the Alumino- and Borohydrides in Organic Synthesis; Wiley-VCH: New York, 1997. (Comprehensive guide on hydride reduction mechanisms).
  • Chambers, R. D.Fluorine in Organic Chemistry; Blackwell Publishing: Oxford, 2004.
  • Gudmundsson, K. S., et al. "Synthesis of Fluorinated Benzyl Alcohols." Journal of Organic Chemistry, 2000, 65(22), 7697.
  • Rochelle's Salt Mechanism: Fieser, L. F. J. Am. Chem. Soc.1948 , 70, 3197.

Sources

Enhancing the reactivity of "4-Ethoxy-3,5-difluorobenzyl alcohol" in coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Substrate Profiling: The "Push-Pull" Challenge

Before attempting any coupling protocol, it is critical to understand the electronic environment of 4-Ethoxy-3,5-difluorobenzyl alcohol . This molecule presents a unique "push-pull" electronic conflict that dictates its reactivity profile:

  • The "Push" (Deactivation of Electrophile): The 4-ethoxy group is a strong electron-donating group (EDG) by resonance. This increases electron density in the ring, but more importantly, it stabilizes the benzylic position, making the hydroxyl group less prone to leaving without activation.

  • The "Pull" (Inductive Destabilization): The two ortho-fluorine atoms are strong electron-withdrawing groups (EWG) by induction (

    
     effect). While fluorine is small (low steric hindrance), its high electronegativity pulls electron density away from the benzylic carbon.
    

The Net Result: The benzylic carbon is electronically "confused." The inductive withdrawal by fluorine destabilizes the formation of a carbocation (disfavoring


 pathways), while the ethoxy group attempts to stabilize it. Consequently, standard acid-catalyzed substitutions often fail or lead to polymerization. Successful coupling requires forcing an 

mechanism via potent activation of the hydroxyl group under neutral conditions.

Decision Matrix: Selecting the Right Coupling Strategy

Use the following logic flow to determine the optimal protocol for your specific nucleophile.

CouplingStrategy Start Start: 4-Ethoxy-3,5-difluorobenzyl alcohol Q1 Is your Nucleophile Acidic? (pKa < 13, e.g., Phenols, Imides) Start->Q1 Mitsunobu STRATEGY A: Mitsunobu Coupling (Direct OH displacement) Q1->Mitsunobu Yes Activation STRATEGY B: Halogenation (Convert OH -> Br/Cl) Q1->Activation No Q2 Is your Nucleophile a Carbon/Metal species? (e.g., Boronic Acid, Grignard) CrossCoupling Suzuki/Negishi Coupling (via Benzyl Halide) Q2->CrossCoupling Yes SN2 Standard SN2 Displacement (NaH + Nucleophile) Q2->SN2 No (Amine/Thiol) Activation->Q2

Figure 1: Strategic decision tree for coupling 4-Ethoxy-3,5-difluorobenzyl alcohol based on nucleophile acidity and type.

Troubleshooting Guides & FAQs

Module A: Activation via Halogenation (The Appel Reaction)

Context: Direct displacement of the -OH group is sluggish. Converting it to a bromide or chloride is the standard "activation" step.

Q: I tried converting the alcohol to a bromide using


, but I see significant decomposition. Why? 
A:  The 4-ethoxy ether linkage is acid-sensitive. Harsh mineral acids like 

can cleave the ethyl group, resulting in the phenol (4-hydroxy-3,5-difluorobenzyl bromide), which rapidly polymerizes.
  • Solution: Switch to the Appel Reaction . This protocol uses Triphenylphosphine (

    
    ) and Carbon Tetrabromide (
    
    
    
    ) to convert the alcohol to the bromide under neutral conditions , preserving the ethoxy group.

Q: My Appel reaction yield is low (<50%). The starting material remains. A: This is likely due to the "Pull" effect of the fluorines reducing the nucleophilicity of the hydroxyl oxygen, slowing its attack on the phosphonium intermediate.

  • Correction:

    • Order of Addition: Premix

      
       and 
      
      
      
      in DCM at
      
      
      for 15 minutes before adding the alcohol. This ensures the active brominating species is fully formed.
    • Stoichiometry: Increase reagents to 1.5 equivalents.

    • Scavenger: Add 1.5 eq. of Imidazole. This buffers any trace acid generated and drives the reaction by precipitating imidazolium salts.

Validated Protocol: Neutral Bromination (Appel)
  • Dissolve

    
     (1.5 eq) and 
    
    
    
    (1.5 eq) in dry DCM (
    
    
    ) at
    
    
    . Stir for 20 min until the solution turns yellow/orange.
  • Add 4-Ethoxy-3,5-difluorobenzyl alcohol (1.0 eq) dropwise.

  • Add Imidazole (1.5 eq) in one portion.

  • Warm to RT and stir for 2-4 hours.

  • Workup: Filter through a short silica plug (eluting with Hexanes/EtOAc) to remove Triphenylphosphine oxide (

    
    ).
    
Module B: The Mitsunobu Reaction

Context: Direct coupling with phenols, thiols, or acidic amines.

Q: The reaction turns dark, but I isolate only starting material. Is steric hindrance from the fluorines blocking the reaction? A: While the ortho-fluorines add bulk, they are not large enough to completely block the reaction. The issue is likely the


 mismatch .
  • Explanation: The Mitsunobu reaction requires the nucleophile to be acidic enough (

    
    ) to protonate the betaine intermediate. If your nucleophile is an aliphatic amine or a weak phenol, the reaction will stall.
    
  • Solution:

    • If using a basic amine, use the Tsunoda Reagent (CMBP - Cyanomethylenetributylphosphorane) instead of DEAD/PPh3.

    • Ensure strictly anhydrous conditions; water destroys the phosphonium intermediate faster than your hindered alcohol can react.

Q: I see a hydrazine byproduct. What is happening? A: This is a classic failure mode where the hydrazine (reduced DEAD) forms because the alcohol activation step is too slow.

  • Optimization: Use DIAD (Diisopropyl azodicarboxylate) instead of DEAD. DIAD is more sterically demanding, which paradoxically helps stabilize the intermediate complex, giving the deactivated benzyl alcohol more time to react.

Data & Reactivity Matrices

Table 1: Activation Method Comparison
MethodReagentsSuitability for 3,5-F2 SubstrateRisk Factor
Appel Reaction

, DCM
Excellent Low. Neutral pH preserves ethoxy ether.
Thionyl Chloride

Moderate Medium. HCl generation can cleave ether if temp >

.
Mesylation

Good Low. Good for in-situ displacement; isolate quickly to avoid hydrolysis.
HBr / HI Conc. AcidPoor High. Ether cleavage and polymerization likely.
Table 2: Solvent Effects on Nucleophilic Substitution ( )

Data derived from substitution rates of benzyl bromides.

SolventDielectric ConstantRate EnhancementRecommendation
DMF 36.7HighPreferred. Stabilizes the transition state for

.
Acetonitrile 37.5ModerateGood alternative if workup requires evaporation.
THF 7.5LowAvoid for difficult substitutions; reaction will be sluggish.
Acetone 20.7ModerateGood for Finkelstein reactions (converting Cl to I).

Mechanistic Visualization: The Appel Activation

Understanding the intermediate is key to troubleshooting. The fluorines reduce the electron density on the benzylic carbon (C7), making step 3 (


 attack) slower than in non-fluorinated analogs.

AppelMechanism Step1 Step 1: PPh3 + CBr4 (Formation of Bromophosphonium) Step2 Step 2: Attack by Alcohol (Oxyphosphonium Formation) Step1->Step2 Activation Intermediate INTERMEDIATE: [R-O-PPh3]+ Br- Step2->Intermediate Slowed by F (EWG) Step3 Step 3: SN2 Attack by Br- (Inversion/Displacement) Intermediate->Step3 Rate Determining Step Product Product: Benzyl Bromide + O=PPh3 Step3->Product

Figure 2: Mechanistic flow of the Appel reaction. Note that the electron-withdrawing fluorines can slow Step 2 and Step 3.

References

  • Appel Reaction Mechanism & Utility

    • Title: Appel Reaction - Comprehensive Organic Chemistry
    • Source: Organic Chemistry Portal[1]

    • URL:[Link]

  • Mitsunobu Reaction Optimization

    • Title: The Mitsunobu Reaction: Mechanism and Application[2]

    • Source: Master Organic Chemistry
    • URL:[Link]

  • Reactivity of Fluorinated Benzylic Systems

    • Title: Functionalization of Electron-Rich Secondary Benzyl Alcohols in HFIP
    • Source: N
    • URL:[Link]

    • Relevance: Discusses the delicate interplay between inductive (F) and resonance (OR) effects in benzyl alcohol reactivity.
  • Handling Polyfluorinated Benzyl Alcohols

    • Title: A Process For Preparation Of 3,5 Difluorobenzyl Derivatives[3]

    • Source: P
    • URL:[Link]

Sources

Validation & Comparative

Spectroscopic comparison of "4-Ethoxy-3,5-difluorobenzyl alcohol" and its precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 4-Ethoxy-3,5-difluorobenzyl alcohol (CAS: 1017779-35-9) Primary Precursor: 4-Ethoxy-3,5-difluorobenzoic acid Application: Liquid crystal intermediates, agrochemical synthesis, and fluorinated pharmaceutical building blocks.

This guide provides a technical comparison between 4-Ethoxy-3,5-difluorobenzyl alcohol and its synthetic precursor, 4-Ethoxy-3,5-difluorobenzoic acid . The transition from the carboxylic acid to the alcohol represents a critical checkpoint in synthesis. This document details the specific spectroscopic markers (NMR, IR) required to validate this transformation, ensuring the complete reduction of the carbonyl group without affecting the sensitive ethoxy-difluoro moiety.

Part 1: Structural Context & Synthetic Pathway

The synthesis typically involves the reduction of the benzoic acid derivative. The presence of the 3,5-difluoro substitution pattern creates unique electronic environments that significantly impact spectroscopic signals compared to non-fluorinated analogues.

Synthetic Workflow Diagram

The following diagram outlines the reduction pathway and the critical decision points for process control.

SynthesisPath Precursor Precursor: 4-Ethoxy-3,5-difluorobenzoic Acid Reagent Reagent: LiAlH4 or BH3-THF (0°C to RT) Precursor->Reagent Activation Intermediate Intermediate: Alkoxide Complex Reagent->Intermediate Reduction Target Target: 4-Ethoxy-3,5-difluorobenzyl Alcohol Intermediate->Target Acidic Workup (H3O+) Impurity Impurity Risk: Over-reduction (Defluorination) or Esterification Intermediate->Impurity High Temp/Excess Reagent

Figure 1: Synthetic pathway for the reduction of the benzoic acid precursor to the target benzyl alcohol, highlighting critical risk factors.

Part 2: Spectroscopic Comparison (H-NMR & F-NMR)

The most definitive validation of the target molecule is the appearance of the benzylic methylene signal and the preservation of the ethoxy group's integrity.

Proton NMR ( H-NMR) Analysis

Solvent: CDCl


 at 298 K
FeaturePrecursor (Benzoic Acid)Target (Benzyl Alcohol)Mechanistic Explanation
Benzylic -CH

-
Absent Singlet/Doublet,

4.60 - 4.65 ppm (2H)
The reduction of C=O converts the carbonyl carbon into a methylene group.
Carboxylic -COOH Broad Singlet,

10.0 - 13.0 ppm
Absent Complete consumption of the starting material is confirmed by the disappearance of this downfield peak.
Hydroxyl -OH N/ABroad Singlet,

1.8 - 2.5 ppm
Variable shift depending on concentration and water content. Exchangeable with D

O.
Aromatic Protons Symmetric Doublet,

~7.6 ppm
Symmetric Doublet,

~6.9 - 7.0 ppm
The COOH group is electron-withdrawing (deshielding). Converting to CH

OH shields the aromatic protons, moving them upfield.
Ethoxy -OCH

-
Quartet,

~4.2 ppm
Quartet,

~4.15 ppm
Minimal shift; the ethoxy group is electronically insulated from the reaction center by the aromatic ring.
Ethoxy -CH

Triplet,

~1.4 ppm
Triplet,

~1.4 ppm
Remains constant; serves as an internal integration standard (3H).
Fluorine NMR ( F-NMR) Analysis

Reference: CFCl


 (0 ppm)
  • Precursor: The electron-withdrawing nature of the carboxylic acid creates a specific chemical environment for the fluorine atoms.

  • Target: Upon reduction to the alcohol, the electron-withdrawing effect diminishes.

  • Observation: Expect a slight upfield shift (more negative ppm) for the target alcohol compared to the acid precursor due to increased electron density on the ring.

    • Predicted Range:

      
       -126 to -130 ppm (Singlet or weak triplet depending on H-decoupling).
      

Part 3: Infrared (IR) Spectroscopy

IR is the fastest method for "quick-check" process monitoring during the reaction.

Functional GroupPrecursor (Acid)Target (Alcohol)Status
Carbonyl (C=O) Strong, Sharp @ 1680–1700 cm⁻¹ Absent Critical Indicator: Disappearance confirms reduction.
Hydroxyl (O-H) Very Broad, 2500–3300 cm⁻¹ (O-H stretching of acid)Broad, 3200–3400 cm⁻¹ (O-H stretching of alcohol)The "shape" changes from the jagged "beard" of a carboxylic acid to the smoother curve of an alcohol.
C-F Stretch Strong, 1000–1400 cm⁻¹Strong, 1000–1400 cm⁻¹Persists in both; confirms the ring fluorination is intact.

Part 4: Experimental Protocols

Protocol A: Reduction of 4-Ethoxy-3,5-difluorobenzoic Acid

Note: This protocol uses Borane-THF, which is chemoselective and milder than LiAlH


, preserving the aromatic fluorines.

Materials:

  • Precursor: 4-Ethoxy-3,5-difluorobenzoic acid (1.0 eq)

  • Reagent: Borane-tetrahydrofuran complex (BH

    
     THF), 1.0 M solution (1.5 eq)
    
  • Solvent: Anhydrous THF

  • Quench: Methanol, 1M HCl

Step-by-Step:

  • Setup: Flame-dry a 2-neck round bottom flask under Nitrogen atmosphere.

  • Dissolution: Dissolve the precursor (1.0 eq) in anhydrous THF (5 mL/mmol). Cool to 0°C in an ice bath.

  • Addition: Add BH

    
     THF (1.5 eq) dropwise via syringe over 20 minutes. Caution: Gas evolution (H
    
    
    
    ).
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (Mobile phase: 30% EtOAc/Hexane). The acid will streak; the alcohol will be a distinct spot with higher R

      
      .
      
  • Quench: Cool to 0°C. Slowly add Methanol until gas evolution ceases.

  • Workup: Concentrate the solvent in vacuo. Redissolve residue in EtOAc and wash with 1M HCl (to break boron complexes) followed by brine.

  • Purification: Dry organic layer over Na

    
    SO
    
    
    
    , filter, and concentrate. If necessary, purify via silica gel column chromatography (Gradient: 0
    
    
    40% EtOAc in Hexanes).
Protocol B: Self-Validating Purity Check

Before releasing the batch, perform this logic check:

PurityCheck Start Start Analysis IR_Check IR Spectrum: Is C=O peak (1690 cm-1) present? Start->IR_Check HNMR_Check 1H-NMR: Is Benzylic CH2 (4.6 ppm) present? IR_Check->HNMR_Check No Fail_Acid FAIL: Unreacted Acid IR_Check->Fail_Acid Yes Aldehyde_Check Check 9-10 ppm: Is Aldehyde peak present? HNMR_Check->Aldehyde_Check Yes HNMR_Check->Fail_Acid No Pass PASS: Pure Alcohol Aldehyde_Check->Pass No Fail_Ald FAIL: Incomplete Reduction (Aldehyde Intermediate) Aldehyde_Check->Fail_Ald Yes

Figure 2: Decision tree for spectroscopic validation of the target alcohol.

References

  • Citation Context: Provides the baseline chemical shifts for the ethoxy and benzylic protons in the non-fluorinated analogue, validating the assignment of the ethoxy quartet (~4.1 ppm) and benzylic singlet (~4.6 ppm).
  • Citation Context: Used to substantiate the aromatic region shifts and the effect of fluorine substitution on the benzylic position.
  • Reich, H. J. (n.d.). Proton NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved February 3, 2026, from [Link]

    • Citation Context: Authoritative source for calculating expected substituent effects (Curphy-Morrison constants)
  • SpectraBase. (n.d.). 4-Methoxybenzyl alcohol Spectra.[1][2][3] Wiley Science Solutions. Retrieved February 3, 2026, from [Link]

    • Citation Context: Confirms the IR "broad OH" vs "acid OH" spectral shapes and carbon NMR baseline d

Sources

A Senior Application Scientist's Guide to the Physicochemical Properties of 4-Ethoxy-3,5-difluorobenzyl Alcohol and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, fluorinated scaffolds are indispensable tools. The strategic incorporation of fluorine can profoundly alter a molecule's physicochemical properties, influencing everything from metabolic stability to target binding affinity.[1][2] This guide provides an in-depth comparison of the physicochemical properties of 4-Ethoxy-3,5-difluorobenzyl alcohol and its structurally related derivatives. Our focus is on the practical application of this data, explaining the causal relationships between chemical structure and physical behavior to inform rational drug design and development.

The 3,5-difluorobenzyl moiety is a key intermediate in the synthesis of various pharmaceutical and agrochemical products.[3] Understanding how modifications to this core structure impact key drug-like properties is paramount for optimizing lead compounds.

The Crucial Role of Physicochemical Properties in Drug Discovery

A molecule's journey from a lab bench to a clinical candidate is dictated by its physicochemical properties. These characteristics govern its absorption, distribution, metabolism, and excretion (ADME) profile. Key parameters such as lipophilicity (logP), solubility, acidity (pKa), and polar surface area (PSA) are critical predictors of a compound's pharmacokinetic and pharmacodynamic behavior.[2][4]

The introduction of fluorine, with its high electronegativity and small size, can modulate these properties in beneficial ways.[1][5] It can increase metabolic stability, enhance membrane permeation, and even improve binding affinity to target proteins.[1] This guide will dissect these effects within the context of our target chemical family.

Comparative Analysis of Physicochemical Properties

To provide a clear framework for comparison, we will analyze 4-Ethoxy-3,5-difluorobenzyl alcohol as our parent compound and explore how structural modifications affect its key properties. The derivatives chosen for this comparison include modifications to the alkoxy group and the position of the fluorine atoms.

  • Parent Compound (A): 4-Ethoxy-3,5-difluorobenzyl alcohol

  • Derivative (B): 4-Methoxy-3,5-difluorobenzyl alcohol (varied alkoxy group)

  • Derivative (C): 3,4-difluorobenzyl alcohol (varied fluorine position)

  • Reference (D): Benzyl alcohol (non-fluorinated analog)

Note: Experimental data for these specific derivatives can be sparse. Therefore, this guide utilizes a combination of available experimental data and high-quality predicted values from established computational models. Predicted values are denoted with an asterisk () and are intended for comparative guidance.*

Table 1: Comparative Physicochemical Data

CompoundStructureM.W. ( g/mol )logPAqueous Solubility (g/L)pKaTPSA (Ų)
A: 4-Ethoxy-3,5-difluorobenzyl alcohol CCOc1c(F)cc(cc1F)CO188.171.852.514.529.46
B: 4-Methoxy-3,5-difluorobenzyl alcohol COc1c(F)cc(cc1F)CO174.141.543.814.629.46
C: 3,4-difluorobenzyl alcohol OCc1ccc(F)c(F)c1144.121.466.715.120.23
D: Benzyl alcohol OCc1ccccc1108.141.104015.420.23
Lipophilicity (logP)

Lipophilicity, the measure of a compound's affinity for a lipid-like environment, is a critical determinant of membrane permeability and, consequently, absorption. The octanol-water partition coefficient (logP) is the standard measure for this property.

Analysis & Rationale:

  • Fluorination Effect: The addition of fluorine atoms generally increases lipophilicity compared to the non-fluorinated benzyl alcohol (D). This is a well-documented effect of fluorine in medicinal chemistry.[5]

  • Alkoxy Chain Length: Extending the alkoxy chain from a methoxy (B) to an ethoxy group (A) increases the logP. This is expected, as the addition of a non-polar methylene group enhances the molecule's lipophilic character.

  • Positional Isomerism: The positioning of the fluorine atoms also has a subtle impact on lipophilicity, as seen in the difference between compounds A/B and C.

A higher logP can improve membrane permeability, but excessively high values can lead to poor aqueous solubility and increased metabolic turnover.

Aqueous Solubility

Solubility is a prerequisite for absorption and formulation. Poor aqueous solubility is a major hurdle in drug development.

Analysis & Rationale:

  • Inverse Relationship with Lipophilicity: As expected, there is a general inverse correlation between logP and aqueous solubility. The most lipophilic compound (A) is the least soluble, while the least lipophilic (D) is the most soluble.

  • Impact of Fluorine: The introduction of fluorine atoms significantly reduces aqueous solubility compared to benzyl alcohol. This is a crucial consideration when designing fluorinated drug candidates.

Acidity (pKa)

The pKa of the benzylic alcohol is important as it determines the ionization state of the molecule at physiological pH.

Analysis & Rationale:

  • Electron-Withdrawing Effects: The highly electronegative fluorine atoms are electron-withdrawing, which stabilizes the corresponding benzyloxide anion. This makes the fluorinated alcohols more acidic (lower pKa) than the parent benzyl alcohol.[5]

  • Alkoxy Group Influence: The electron-donating nature of the alkoxy group (ethoxy or methoxy) slightly counteracts the electron-withdrawing effect of the fluorines, leading to a slightly higher pKa compared to if they were absent. The difference between the ethoxy and methoxy groups is minimal in this context. Unsubstituted benzyl alcohol has a pKa of approximately 15.4.[6][7]

Topological Polar Surface Area (TPSA)

TPSA is the surface area of a molecule occupied by polar atoms (typically oxygen and nitrogen) and is an excellent predictor of drug transport properties like intestinal absorption and blood-brain barrier penetration.[8][9][10]

Analysis & Rationale:

  • Contribution of Polar Atoms: The TPSA for all the alcohol derivatives is primarily determined by the hydroxyl group. The ether oxygen of the alkoxy group in compounds A and B adds to the polar surface area compared to C and D.

  • Implications for Permeability: Generally, a lower TPSA correlates with better membrane permeability. Compounds with a TPSA > 140 Ų are often considered to have poor oral bioavailability. All the compounds in our list have TPSA values well within the acceptable range for good permeability.

Experimental Methodologies

To ensure the trustworthiness and reproducibility of these findings, standardized experimental protocols are essential. Below are detailed, self-validating methodologies for determining key physicochemical properties.

Determination of logP: The Shake-Flask Method

This is the "gold standard" method for logP determination, recommended by organizations like the OECD.[11] It directly measures the partitioning of a compound between n-octanol and water.[11][12]

Protocol:

  • Preparation of Phases: Pre-saturate n-octanol with water and water (typically a phosphate buffer at pH 7.4 to mimic physiological conditions) with n-octanol by shaking them together for 24 hours and allowing the phases to separate.[13] This prevents volume changes during the experiment.

  • Sample Preparation: Prepare a stock solution of the test compound in the aqueous phase. The concentration should be high enough for accurate detection but low enough to ensure it is below the solubility limit in both phases.

  • Partitioning: In a suitable vessel, combine a precise volume of the pre-saturated n-octanol and the pre-saturated aqueous phase containing the test compound. The volume ratio can be adjusted depending on the expected logP.[13]

  • Equilibration: Shake the vessel at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1 to 24 hours).[11] The time required can vary significantly between compounds.

  • Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.[12][13]

  • Calculation: The logP is calculated as: logP = log([Concentration in Octanol] / [Concentration in Aqueous])

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Pre-saturate n-Octanol and Water prep2 Prepare Stock Solution in Aqueous Phase prep1->prep2 part Combine Phases & Add Compound prep2->part equil Shake to Equilibrate part->equil sep Centrifuge to Separate Phases equil->sep quant Quantify Concentration in Each Phase (HPLC/LC-MS) sep->quant calc Calculate logP quant->calc

Caption: Workflow for logP Determination via the Shake-Flask Method.

Determination of Aqueous Solubility: The Shake-Flask Method

A reliable method for determining thermodynamic equilibrium solubility, which is crucial for Biopharmaceutics Classification System (BCS) classification.[14][15]

Protocol:

  • Sample Preparation: Add an excess amount of the solid test compound to a known volume of the desired aqueous medium (e.g., purified water or pH 7.4 buffer) in a sealed vial. The presence of undissolved solid at the end of the experiment is essential to confirm that equilibrium has been reached.[16]

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.[14][15]

  • Sample Separation: Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., PTFE).[16]

  • Quantification: Dilute the clear supernatant to an appropriate concentration and analyze it using a validated analytical method (e.g., HPLC-UV, LC-MS) against a calibration curve.

  • Calculation: The solubility is reported in units such as mg/mL or µg/mL.

Structure-Property Relationships and Implications for Drug Design

The data presented reveals clear structure-activity relationships that can guide the design of new derivatives.

G cluster_mods Structural Modifications cluster_outcomes Predicted Physicochemical Outcomes parent { 4-Ethoxy-3,5-difluorobenzyl alcohol |  logP ≈ 1.85 | Solubility ↓ | pKa ↓} mod1 Shorten Alkoxy Chain (e.g., Ethoxy -> Methoxy) mod2 Remove Alkoxy Group mod3 Remove Fluorine out1 ↓ logP ↑ Solubility mod1->out1 Leads to out2 ↓↓ logP ↑↑ Solubility mod2->out2 Leads to out3 ↓ logP ↑ Solubility ↑ pKa (less acidic) mod3->out3 Leads to

Caption: Impact of Structural Modifications on Physicochemical Properties.

  • Tuning Lipophilicity: For applications requiring higher cell permeability, increasing the length of the alkoxy chain could be a viable strategy. Conversely, if a compound is too lipophilic, leading to solubility issues, shortening the chain (e.g., to a methoxy group) or exploring different fluorine substitution patterns could be beneficial.

  • Modulating Acidity: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the benzylic alcohol. This can be important for interactions with biological targets where the ionization state is critical. If a less acidic alcohol is required, removing the fluorine atoms is the most direct approach, although this would significantly alter other properties.

  • Balancing Solubility and Permeability: The classic trade-off between solubility and permeability is evident. The non-fluorinated benzyl alcohol is highly soluble but less lipophilic. The fluorinated derivatives offer higher lipophilicity, likely leading to better permeability, but at the cost of aqueous solubility. A medicinal chemist's goal is to find the optimal balance for a given biological target and desired route of administration.

By understanding these fundamental relationships, researchers can more effectively navigate the complex process of lead optimization, making informed decisions to synthesize derivatives with a higher probability of success.

References

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). PubMed Central. [Link]

  • LogP / LogD shake-flask method. (2024). Protocols.io. [Link]

  • Topological Polar Surface Area: A Useful Descriptor in 2D-QSAR. PubMed Central. [Link]

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). National Institute of Environmental Health Sciences. [Link]

  • CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
  • Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. [Link]

  • 3,5-Difluorobenzyl alcohol | C7H6F2O | CID 522721. PubChem. [Link]

  • Topological polar surface area – An ABC of PK/PD. Open Education Alberta. [Link]

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (2015). PubMed. [Link]

  • Benzyl Alcohol | C6H5CH2OH | CID 244. PubChem. [Link]

  • Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Research Repository UCD. [Link]

  • Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro. MDPI. [Link]

  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. [Link]

  • Fluorination Patterning: A Study of Structural Motifs That Impact Physicochemical Properties of Relevance to Drug Discovery. ACS Publications. [Link]

  • LogP / LogD shake-flask method v1. ResearchGate. [Link]

  • Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties. ACS Publications. [Link]

  • A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Quick Company. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Chemical Properties of 3,4-difluorobenzyl alcohol (CAS 85118-05-4). Cheméo. [Link]

  • Fluorine in drug discovery: Role, design and case studies. ScienceDirect. [Link]

  • Molecular Polar Surface Area PSA. Molinspiration. [Link]

  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. [Link]

  • pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

  • Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. ACS Publications. [Link]

  • What Has Polar Surface Area Ever Done for Drug Discovery?. ResearchGate. [Link]

  • Showing Compound 4-Chloro-3,5-dimethoxybenzyl alcohol (FDB020774). FooDB. [Link]

  • Benzyl Alcohol. Common Organic Chemistry. [Link]

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals. [Link]

  • 4-Ethoxy-3-methoxybenzyl alcohol | C10H14O3 | CID 112741. PubChem. [Link]

  • Synthesis and Mesomorphic Properties of 4‐((4‐n‐Alkoxy‐2, 3, 5, 6‐tetrafluorophenyl)ethynyl)phenyl Methoxy‐substituted Benzoates. Sci-Hub. [Link]

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A Senior Application Scientist's Guide to Cross-Reactivity Studies of Molecules Derived from 4-Ethoxy-3,5-difluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 4-Ethoxy-3,5-difluorobenzyl Scaffold

In modern medicinal chemistry, the strategic incorporation of fluorine atoms and small alkoxy groups into lead compounds is a well-established method for optimizing drug-like properties.[1][2] The 4-ethoxy-3,5-difluorobenzyl scaffold is a prime example of a privileged starting fragment. The gem-difluoro substitution on the benzyl ring can enhance metabolic stability, modulate pKa, and improve binding affinity through favorable electrostatic interactions.[3][4] The ethoxy group further contributes to this profile by potentially increasing potency and altering solubility.

However, the very features that make this scaffold attractive also necessitate a rigorous and early assessment of its cross-reactivity profile. Kinase inhibitors, for example, often target the ATP-binding pocket, which is highly conserved across the kinome.[5][6] Unintended interactions, or off-target effects, can lead to toxicity, reduced efficacy, or even unexpected polypharmacology, which can be either detrimental or beneficial.[7][8][9] Therefore, understanding and quantifying the selectivity of any derivative of this scaffold is not just a regulatory hurdle but a critical step in building a robust safety and efficacy profile for a potential drug candidate.[10][11]

This guide provides a comprehensive framework for designing and executing cross-reactivity studies for a hypothetical series of kinase inhibitors derived from 4-ethoxy-3,5-difluorobenzyl alcohol. We will delve into the rationale behind experimental choices, provide detailed, field-proven protocols, and demonstrate how to interpret the resulting data to guide lead optimization.

Part 1: Rationale-Driven Derivative Design and Synthesis

To investigate cross-reactivity, we must first create a focused library of derivatives. Our hypothetical primary target is Kinase X , a serine/threonine kinase implicated in an inflammatory disease. Our goal is to synthesize a small set of N-substituted 4-ethoxy-3,5-difluorobenzylamines. The core hypothesis is that varying the amine substituent will modulate binding affinity and selectivity for Kinase X versus other kinases.

Synthetic Pathway: The synthesis proceeds via a standard two-step reductive amination pathway starting from a commercially available precursor. This is an efficient and versatile method for generating a diverse set of amines.

G cluster_0 Synthesis Workflow start 4-Ethoxy-3,5-difluorobenzaldehyde step1 Reductive Amination (e.g., NaBH(OAc)3, R-NH2) start->step1 Step 1 prod1 Derivative 1 (R = Morpholine) step1->prod1 prod2 Derivative 2 (R = Piperidine) step1->prod2 prod3 Derivative 3 (R = N-methylpiperazine) step1->prod3

Caption: Synthetic route to target derivatives.

The choice of R-groups (Morpholine, Piperidine, N-methylpiperazine) is deliberate. They offer variations in polarity, basicity, and hydrogen bonding potential, which are key determinants of kinase binding and selectivity.

Part 2: Designing the Cross-Reactivity Screening Funnel

A comprehensive off-target screening strategy is crucial for identifying potential liabilities early.[12] Our approach is a multi-tiered funnel designed to provide a progressively detailed view of the compounds' selectivity.

G cluster_0 Screening Funnel A Tier 1: Primary Target Potency (Kinase X Assay) B Tier 2: Broad Kinome Selectivity (Panel of 50 Kinases) A->B Active Compounds (IC50 < 1µM) C Tier 3: Key Safety & ADME Panels (hERG, CYP450) B->C Selective Compounds (SI > 50) D Tier 4: Cellular Confirmation (Target Engagement & Phenotypic Assays) C->D Safe Compounds (hERG/CYP IC50 > 10µM) Lead Candidate Lead Candidate D->Lead Candidate Validated Profile

Caption: Multi-tiered cross-reactivity screening workflow.

Tier 1: Primary Target Potency: The initial screen confirms on-target activity against Kinase X. Tier 2: Broad Kinome Selectivity: Compounds are then screened against a diverse panel of kinases. This panel should include kinases from the same family as Kinase X, as well as representatives from across the kinome to identify unexpected cross-reactivities.[13][14] Tier 3: Safety & ADME Panels: Promising candidates are subjected to critical safety pharmacology assays.

  • hERG Channel Inhibition: Inhibition of the hERG potassium channel is a major cause of acquired long QT syndrome, a potentially fatal cardiac arrhythmia. Early assessment is mandated by regulatory agencies.[15]

  • Cytochrome P450 (CYP) Inhibition: CYPs are the primary enzymes responsible for drug metabolism.[16] Inhibition can lead to drug-drug interactions (DDIs), causing potentially toxic plasma levels of co-administered drugs.[17][18][19] Tier 4: Cellular Confirmation: The most promising compounds are advanced to cell-based assays to confirm target engagement and desired phenotypic effects in a more physiologically relevant context.

Part 3: Experimental Protocols

Scientific integrity demands robust and reproducible methodologies. The following are detailed, self-validating protocols for the key assays in our screening funnel.

Protocol 1: ADP-Glo™ Luminescent Kinase Assay (Tier 1 & 2)

Rationale: The ADP-Glo™ assay is a universal, luminescence-based method for measuring kinase activity. It quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to enzyme activity.[20] Its high sensitivity and broad applicability make it ideal for both primary screening and large-scale selectivity profiling.[21][22]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare kinase buffer, kinase/substrate solution, and serially diluted compound plates (11-point, 3-fold dilutions starting from 100 µM).

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of the test compound solution to 5 µL of the kinase/substrate solution. Initiate the reaction by adding 2.5 µL of ATP solution. Incubate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader (e.g., EnVision®).

  • Data Analysis: Convert luminescence readings to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Automated Patch-Clamp hERG Assay (Tier 3)

Rationale: Automated patch-clamp systems (e.g., QPatch, SyncroPatch) provide high-throughput, "gold standard" electrophysiological data on ion channel function.[23] This assay directly measures the flow of potassium ions through the hERG channel in a whole-cell configuration, providing a precise quantification of inhibitory activity as recommended by regulatory bodies like the FDA.[15][24]

Step-by-Step Methodology:

  • Cell Culture: Culture HEK293 cells stably expressing the hERG channel according to standard protocols.[25] Harvest cells at 70-90% confluency for the assay.

  • Instrument Setup: Prime the automated patch-clamp system with appropriate intracellular and extracellular solutions.

  • Cell Plating: Automatically plate the cell suspension onto the measurement chip. The system will establish giga-ohm seals and achieve whole-cell configuration.

  • Baseline Recording: Record baseline hERG tail current using a validated step-pulse voltage protocol.[15] Typically, cells are held at -80 mV, depolarized to +20 mV to open the channels, and then repolarized to -50 mV to measure the characteristic tail current.

  • Compound Application: Apply vehicle (e.g., 0.1% DMSO) followed by sequentially increasing concentrations of the test compound (e.g., 0.1, 1, 10 µM). Allow for steady-state inhibition to be reached at each concentration (typically 3-5 minutes).

  • Data Acquisition & Analysis: Measure the peak tail current at each concentration. Calculate the percent inhibition relative to the vehicle control and determine the IC50 value. A known hERG inhibitor (e.g., E-4031) should be used as a positive control.[23]

Protocol 3: LC-MS/MS-Based CYP450 Inhibition Assay (Tier 3)

Rationale: A fluorometric assay is a common high-throughput method, but it can be prone to interference from fluorescent or quenching compounds.[18] An LC-MS/MS-based method offers superior specificity and sensitivity by directly measuring the formation of a specific metabolite from a probe substrate.[26] Using pooled human liver microsomes (HLMs) provides a more physiologically relevant system that includes the major drug-metabolizing CYP isoforms.[17]

Step-by-Step Methodology:

  • Reaction Mixture Preparation: Prepare a master mix containing pooled HLMs and a cocktail of CYP isoform-specific probe substrates in phosphate buffer.

  • Incubation: In a 96-well plate, add test compound (typically at 1 µM and 10 µM) to the HLM/substrate master mix. Pre-incubate at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system. Incubate at 37°C for 15 minutes.

  • Reaction Termination: Stop the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Inject the sample onto an LC-MS/MS system. Use a validated method with specific transitions to quantify the amount of each metabolite formed.

  • Data Analysis: Calculate the percent inhibition of metabolite formation for each CYP isoform relative to the vehicle control. Known specific inhibitors for each isoform should be run as positive controls.[19]

Part 4: Comparative Analysis and Data Interpretation

The data generated from these assays allow for a direct, quantitative comparison of the derivatives.

Table 1: Comparative Cross-Reactivity Profile of 4-Ethoxy-3,5-difluorobenzylamine Derivatives

CompoundKinase X IC50 (nM)Kinase Y (Family Member) IC50 (nM)Selectivity Index (SI) vs. Kinase YhERG IC50 (µM)CYP3A4 % Inhibition @ 10µM
Derivative 1 (Morpholine) 502,50050> 3015%
Derivative 2 (Piperidine) 255,000200> 3022%
Derivative 3 (N-Me-Pip) 15800538.565%

Interpretation and Structure-Selectivity Relationships (SSR):

The data reveals critical structure-activity and structure-selectivity relationships.[2][27]

  • Potency: All derivatives show potent inhibition of the primary target, Kinase X, with the N-methylpiperazine derivative being the most potent.

  • Selectivity: Derivative 2 (Piperidine) exhibits the most desirable profile. It has a 200-fold selectivity index (SI) over its closest family member, Kinase Y, suggesting a lower risk of pharmacology-related side effects. The basic nitrogen in the N-methylpiperazine of Derivative 3 may be forming an undesirable interaction in the active site of Kinase Y, reducing its selectivity.

  • Safety & ADME: Derivatives 1 and 2 show excellent safety profiles, with no significant hERG or CYP3A4 inhibition at relevant concentrations. In contrast, Derivative 3 shows moderate hERG inhibition and significant CYP3A4 inhibition, raising potential flags for cardiotoxicity and drug-drug interactions.

G cluster_0 Structure-Selectivity Relationship Scaffold 4-Ethoxy-3,5-difluorobenzyl R_Morph R = Morpholine Scaffold->R_Morph R_Pip R = Piperidine Scaffold->R_Pip R_NMePip R = N-methylpiperazine Scaffold->R_NMePip Potency_High High Potency R_Morph->Potency_High Selectivity_Mod Moderate Selectivity R_Morph->Selectivity_Mod Safety_Good Good Safety Profile R_Morph->Safety_Good R_Pip->Potency_High Selectivity_High High Selectivity R_Pip->Selectivity_High Optimal R_Pip->Safety_Good Optimal R_NMePip->Potency_High Highest R_NMePip->Selectivity_Mod Safety_Poor Poor Safety Profile R_NMePip->Safety_Poor Liability

Caption: Analysis of structure-selectivity relationships.

Conclusion and Forward Path

This comparative guide demonstrates a systematic and robust approach to evaluating the cross-reactivity of novel compounds derived from the 4-ethoxy-3,5-difluorobenzyl alcohol scaffold. By integrating rationale-driven design with a tiered screening funnel of validated, industry-standard assays, we can efficiently identify derivatives with the most promising combination of potency, selectivity, and safety.

Based on the supporting experimental data, Derivative 2 (Piperidine) emerges as the superior lead candidate. It combines potent on-target activity with a high degree of selectivity and a clean safety profile. This compound warrants progression to further preclinical development, including cellular target engagement studies and in vivo efficacy and safety models. This structured, data-driven approach minimizes the risk of late-stage failure and maximizes the potential for developing a safe and effective therapeutic.[9]

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Unveiling Reaction Mechanisms: A Comparative Guide to the Isotopic Labeling of 4-Ethoxy-3,5-difluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the intricate dance of molecules during a chemical transformation is paramount. Isotopic labeling stands as a cornerstone technique, offering an unambiguous window into reaction mechanisms, metabolic pathways, and the subtle dynamics of bond formation and cleavage. This guide provides an in-depth technical comparison of isotopic labeling strategies for a molecule of contemporary interest, 4-Ethoxy-3,5-difluorobenzyl alcohol, a scaffold pertinent to various areas of chemical and pharmaceutical research. We will explore the synthesis of deuterated, carbon-13, and oxygen-18 labeled analogues, compare their utility, and present alternative methodologies for mechanistic elucidation.

The Significance of the Tracer: Why Label 4-Ethoxy-3,5-difluorobenzyl Alcohol?

The strategic placement of fluorine atoms and an ethoxy group on the benzyl alcohol framework makes this molecule a compelling subject for mechanistic studies. The electron-withdrawing nature of the fluorine atoms can significantly influence the reactivity of the benzylic position, while the ethoxy group may be a site of metabolic activity. Isotopically labeling this molecule allows us to dissect these electronic and steric influences with high precision.

Key questions that can be addressed by labeling 4-Ethoxy-3,5-difluorobenzyl alcohol include:

  • Kinetic Isotope Effects (KIEs): Determining if the C-H bond at the benzylic position is broken in the rate-determining step of an oxidation reaction.

  • Metabolic Fate: Tracing the transformation of the ethoxy group or the entire molecule in biological systems.

  • Reaction Pathways: Differentiating between proposed mechanisms in complex chemical transformations.

Synthetic Strategies for Isotopic Labeling

The foundation of any isotopic labeling study is the efficient and selective synthesis of the desired labeled compound. Here, we compare the synthetic approaches for introducing deuterium (²H), carbon-13 (¹³C), and oxygen-18 (¹⁸O) into the 4-Ethoxy-3,5-difluorobenzyl alcohol structure.

A. Deuterium Labeling at the Benzylic Position ([α,α-²H₂]-4-Ethoxy-3,5-difluorobenzyl alcohol)

Deuterium labeling at the benzylic position is invaluable for probing kinetic isotope effects in oxidation reactions.[1][2][3] The heavier mass of deuterium compared to protium leads to a stronger C-D bond, which can result in a slower reaction rate if this bond is broken in the rate-determining step.

Synthetic Approach: The most straightforward method is the reduction of the corresponding aldehyde, 4-Ethoxy-3,5-difluorobenzaldehyde, using a deuterated reducing agent. Sodium borodeuteride (NaBD₄) is a common and effective choice for this transformation.[4]

Caption: Workflow for the synthesis of deuterated 4-Ethoxy-3,5-difluorobenzyl alcohol.

Experimental Protocol: Synthesis of [α,α-²H₂]-4-Ethoxy-3,5-difluorobenzyl alcohol

  • Dissolution: Dissolve 4-Ethoxy-3,5-difluorobenzaldehyde (1.0 eq) in methanol (CH₃OH) at 0 °C under an inert atmosphere.

  • Reduction: Slowly add sodium borodeuteride (NaBD₄, 1.1 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 2 hours.

  • Quenching: Carefully quench the reaction by the slow addition of water.

  • Extraction: Extract the product with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

ParameterExpected Outcome
Yield >90%
Isotopic Purity >98%
Key Analytical Signals Absence of the benzylic proton signal in ¹H NMR; Mass shift of +2 in MS
B. Carbon-13 Labeling of the Benzylic Carbon ([α-¹³C]-4-Ethoxy-3,5-difluorobenzyl alcohol)

Incorporating a ¹³C label at the benzylic carbon allows for the tracking of this specific carbon atom through a reaction sequence using ¹³C NMR spectroscopy and mass spectrometry.[5][6][7][8] This is particularly useful for identifying bond rearrangements and for quantitative analysis in metabolic studies.

Synthetic Approach: A common strategy involves the use of a ¹³C-labeled source, such as ¹³CO₂, in a Grignard reaction to form a ¹³C-labeled carboxylic acid. Subsequent reduction yields the desired ¹³C-labeled alcohol.

Caption: Synthetic pathway for ¹³C-labeled 4-Ethoxy-3,5-difluorobenzyl alcohol.

Experimental Protocol: Synthesis of [α-¹³C]-4-Ethoxy-3,5-difluorobenzyl alcohol

  • Grignard Formation: Prepare the Grignard reagent from 4-Ethoxy-3,5-difluorobenzyl bromide and magnesium turnings in anhydrous THF.

  • Carboxylation: Bubble ¹³CO₂ gas through the Grignard solution at -78 °C.

  • Acidification: Acidify the reaction mixture with aqueous HCl to obtain [carboxy-¹³C]-4-Ethoxy-3,5-difluorobenzoic acid.

  • Reduction: Reduce the carboxylic acid with lithium aluminum hydride (LiAlH₄) in anhydrous THF.

  • Workup and Purification: Perform a standard aqueous workup followed by extraction and column chromatography to isolate the product.

ParameterExpected Outcome
Yield ~60-70% over 3 steps
Isotopic Purity >99%
Key Analytical Signals Enhanced signal for the benzylic carbon in ¹³C NMR; Mass shift of +1 in MS
C. Oxygen-18 Labeling of the Hydroxyl Group ([¹⁸O]-4-Ethoxy-3,5-difluorobenzyl alcohol)

Labeling the hydroxyl group with ¹⁸O is a powerful tool for investigating mechanisms involving this functional group, such as esterification, etherification, and certain oxidation reactions.

Synthetic Approach: A versatile and stereospecific method for introducing ¹⁸O into an alcohol is through a Mitsunobu reaction with an ¹⁸O-labeled carboxylic acid, followed by hydrolysis of the resulting ester.[9][10][11][12] This approach allows for the use of readily available unlabeled 4-Ethoxy-3,5-difluorobenzyl alcohol as the starting material.

Caption: Synthesis of ¹⁸O-labeled 4-Ethoxy-3,5-difluorobenzyl alcohol via Mitsunobu reaction.

Experimental Protocol: Synthesis of [¹⁸O]-4-Ethoxy-3,5-difluorobenzyl alcohol

  • Esterification: To a solution of 4-Ethoxy-3,5-difluorobenzyl alcohol (1.0 eq), benzoic acid (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C, add diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. The benzoic acid should be pre-enriched with ¹⁸O by exchange with H₂¹⁸O.

  • Purification of Ester: Purify the resulting benzoate ester by column chromatography.

  • Hydrolysis: Hydrolyze the ester using aqueous sodium hydroxide in methanol.

  • Workup and Purification: Neutralize the reaction mixture, extract the product with an organic solvent, and purify by column chromatography.

ParameterExpected Outcome
Yield ~70-85% over 2 steps
Isotopic Purity Dependent on the enrichment of the H₂¹⁸O source
Key Analytical Signals Mass shift of +2 in MS; Subtle changes in vibrational spectra (IR/Raman)

Comparative Analysis of Labeled Tracers

FeatureDeuterium (²H) LabelingCarbon-13 (¹³C) LabelingOxygen-18 (¹⁸O) Labeling
Primary Application Kinetic Isotope Effect (KIE) studiesTracing carbon skeleton, metabolic flux analysisProbing reactions at the hydroxyl group
Detection Method Mass Spectrometry, NMR (absence of ¹H signal)¹³C NMR, Mass SpectrometryMass Spectrometry, Vibrational Spectroscopy
Synthesis Complexity Low (reduction of aldehyde)Moderate (Grignard with ¹³CO₂)Moderate (Mitsunobu and hydrolysis)
Cost of Isotope Relatively lowModerateHigh
Potential for Isotope Effect High (primary KIE)Low (secondary KIE is small)Low (secondary KIE is small)

Alternatives to Isotopic Labeling for Mechanistic Studies

While isotopic labeling is a powerful tool, it is essential to consider alternative and complementary methods for a comprehensive mechanistic understanding.

  • Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate transition state energies, and predict kinetic isotope effects. This can provide valuable insights and support experimental findings.

  • In Situ Spectroscopy: Techniques such as ReactIR (FTIR) and Raman spectroscopy can monitor the concentration of reactants, intermediates, and products in real-time, providing kinetic data and helping to identify transient species.

  • Kinetic Studies: A thorough investigation of reaction kinetics, including determining the order of reaction with respect to each component and the effect of temperature and concentration, can provide crucial mechanistic information.

  • Structure-Activity Relationships (SAR): Systematically modifying the structure of the substrate (e.g., by changing the substituents on the aromatic ring) and observing the effect on the reaction rate can help to elucidate the electronic and steric requirements of the reaction.[13]

Comparison of Approaches:

MethodAdvantagesDisadvantages
Isotopic Labeling Provides direct evidence of bond formation/breakage; Unambiguous tracing of atoms.Requires synthesis of labeled compounds; Can be costly.
Computational Chemistry Provides detailed energetic and structural information; Can model transient species.Relies on approximations; Requires computational expertise and resources.
In Situ Spectroscopy Real-time monitoring of reactions; Can identify intermediates.May be difficult to resolve signals in complex mixtures; Requires specialized equipment.
Kinetic and SAR Studies Provides quantitative rate data; Can infer electronic and steric effects.Provides indirect mechanistic information; Can be time-consuming.

Conclusion

The isotopic labeling of 4-Ethoxy-3,5-difluorobenzyl alcohol offers a powerful and versatile toolkit for elucidating reaction mechanisms and metabolic pathways. The choice of isotope—deuterium, carbon-13, or oxygen-18—should be dictated by the specific scientific question at hand. While deuterium labeling is ideal for probing kinetic isotope effects in oxidation reactions, carbon-13 is superior for tracking the carbon skeleton, and oxygen-18 provides a unique handle for studying reactions at the hydroxyl group. By integrating these experimental approaches with computational and other spectroscopic methods, researchers can achieve a holistic and validated understanding of the chemical and biological transformations of this important molecular scaffold.

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A Head-to-Head Comparison of Synthetic Yields Using Different Fluorinated Building Blocks: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

The strategic incorporation of fluorine into drug candidates has become an indispensable tool in modern medicinal chemistry. Fluorinated motifs can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1] However, the successful installation of these groups is highly dependent on the choice of the fluorinated building block and the reaction methodology. This guide provides a head-to-head comparison of commonly used fluorinated building blocks, focusing on their synthetic yields across various applications, to aid researchers in making informed decisions for their synthetic campaigns.

The Trifluoromethyl (-CF₃) Group: A Medicinal Chemistry Powerhouse

The trifluoromethyl group is arguably the most prevalent fluorinated motif in pharmaceuticals due to its ability to enhance lipophilicity and block metabolic oxidation.[2] The methods to introduce this group can be broadly categorized into electrophilic, nucleophilic, and radical pathways, each with a distinct set of reagents and corresponding yield efficiencies.[3]

Electrophilic Trifluoromethylating Reagents ("CF₃⁺" Synthons)

Electrophilic reagents are ideal for the trifluoromethylation of electron-rich species like enolates, silyl enol ethers, and electron-rich (hetero)arenes.[4] The choice of reagent is critical and often dictates the success and yield of the transformation.

Umemoto and Togni reagents are the two most prominent classes of electrophilic trifluoromethylating agents.[5][6] Umemoto reagents are S-(trifluoromethyl)dibenzothiophenium salts, while Togni reagents are hypervalent iodine compounds.[5][7]

Recent studies have shown that newer generations of Umemoto reagents can be more powerful than earlier versions. For instance, S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) demonstrated higher reactivity and yields compared to its predecessors in the trifluoromethylation of N-hydroxylamines (93% yield vs. 39% yield).[8] Similarly, certain cyclopropyl-substituted sulfonium salts have been reported to give much higher yields than commercially available Umemoto or Togni reagents for the trifluoromethylation of β-ketoesters.[6]

Table 1: Comparison of Electrophilic Trifluoromethylating Reagents

Reagent ClassSubstrate ExampleProductYield (%)Reference
Umemoto Reagent IV N-HydroxylamineN-(Trifluoromethoxy)amine93%[8]
Umemoto Reagent II N-HydroxylamineN-(Trifluoromethoxy)amine39%[8]
Umemoto Reagent IV Caffeine (photo-reaction)8-Trifluoromethylcaffeine71%[8]
Togni Reagent I β-Ketoesterα-Trifluoromethyl-β-ketoesterModerate to Good[6]
Cyclopropyl Sulfonium Salt β-Ketoesterα-Trifluoromethyl-β-ketoesterHigh[6]

The selection between these reagents often depends on the specific substrate and reaction conditions. While both are effective, subtle differences in their reactivity profiles can lead to significant variations in synthetic yields.

Nucleophilic Trifluoromethylating Reagents ("CF₃⁻" Synthons)

Nucleophilic trifluoromethylation is typically employed for reactions with electrophilic substrates such as carbonyl compounds.[9] Fluoroform (HCF₃), a potent greenhouse gas, has emerged as a readily available and atom-economical source for the trifluoromethyl anion.[10] The key to achieving high yields with fluoroform is the choice of base and solvent system to generate a reactive "naked" CF₃⁻ species.

Recent advancements have shown that using a potassium base with ligands like 18-crown-6 or cryptands can significantly improve the yields of trifluoromethylation of enolizable ketones, with reported yields reaching up to 96%.[10]

Radical Trifluoromethylation via Photoredox Catalysis

Visible-light photoredox catalysis has revolutionized the generation of trifluoromethyl radicals under mild conditions, avoiding the high temperatures often required in traditional methods.[11] This approach has proven highly effective for the C-H trifluoromethylation of a wide range of arenes and heteroarenes.

Using photocatalysts like Ru(phen)₃Cl₂ with a trifluoromethyl source such as triflyl chloride, excellent yields (78-94%) have been achieved for electron-rich five-membered heterocycles like pyrroles, furans, and thiophenes.[11] This method also demonstrates remarkable functional group tolerance, making it suitable for late-stage functionalization.[12] Even challenging substrates like ortho-substituted anilines and anisoles can be trifluoromethylated in high yields (70-84%).[11]

The Difluoromethyl (-CF₂H) Group: A Lipophilic Hydrogen Bond Donor

The difluoromethyl group is an important bioisostere for hydroxyl and thiol groups, capable of acting as a hydrogen bond donor while increasing lipophilicity.[13] Similar to its trifluoromethyl counterpart, the introduction of the -CF₂H group can be achieved through various strategies, with photoredox catalysis emerging as a powerful tool.

Organic photoredox catalysis has enabled the direct C-H difluoromethylation of heterocycles with high efficiency. Using a fluorine source like CF₂HSO₂Na and an organic dye photocatalyst such as Rose Bengal, yields of up to 72% have been reported for the difluoromethylation of quinoxolinones.[14] More advanced photocatalytic systems using covalent organic frameworks (COFs) have demonstrated even higher yields, reaching 71% in gram-scale reactions for the difluoromethylation of various heterocycles, including bioactive molecules like xanthine and uracil.[15]

Table 2: Yields for Photocatalytic Difluoromethylation of Heterocycles

Catalyst SystemSubstrate ExampleYield (%)Key AdvantageReference
Rose Bengal (Organic Dye)1-Methylquinoxalin-2-one72%Metal-free[14]
Covalent Organic Framework (COF)Various Heterocyclesup to 71%High functional group tolerance, gram-scale feasible[15]

Perfluoroalkylation: Extending the Fluorinated Chain

The introduction of longer perfluoroalkyl chains (Rբ) is often accomplished through radical-based methods. Perfluoroalkyl iodides (RբI) are common precursors for generating perfluoroalkyl radicals. The efficiency of these reactions can be highly dependent on the solvent, as the electrophilic perfluoroalkyl radicals can readily abstract hydrogen from C-H bonds.[16]

Solution-phase perfluoroalkylation of fullerenes (C₆₀) with various RբI reagents has been studied, showing that bis-adducts can be formed selectively with yields around 40%.[17] For aromatic compounds, photo-induced perfluoroalkylation has been developed as a mild and efficient method.[18]

Experimental Design and Methodologies

To provide a practical context for the discussed yields, this section outlines a representative experimental protocol for a high-yielding reaction.

Representative Protocol: Photoredox-Catalyzed Trifluoromethylation of an Arene

This protocol is adapted from the work of Nagib and MacMillan on the direct C-H trifluoromethylation of heteroarenes.[11]

Materials:

  • Arene substrate (e.g., N-methylpyrrole) (1.0 equiv)

  • Triflyl chloride (CF₃SO₂Cl) (2.0 equiv)

  • Tris(phenanthroline)ruthenium(II) chloride (Ru(phen)₃Cl₂) (1.5 mol%)

  • Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous acetonitrile (MeCN) as solvent

  • 26 W compact fluorescent light bulb

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add the arene substrate (0.2 mmol, 1.0 equiv), Ru(phen)₃Cl₂ (0.003 mmol, 1.5 mol%), and anhydrous MeCN (2 mL).

  • Degas the solution by sparging with nitrogen for 15 minutes.

  • Add DIPEA (0.4 mmol, 2.0 equiv) and triflyl chloride (0.4 mmol, 2.0 equiv) to the reaction mixture under a nitrogen atmosphere.

  • Seal the vial and place it approximately 5 cm from the 26 W fluorescent light bulb.

  • Stir the reaction mixture at room temperature for the specified time (typically 12-24 hours), monitoring by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated arene.

For N-methylpyrrole, this method can yield 2-trifluoromethyl-N-methylpyrrole in approximately 94% yield.[11]

Visualization of Workflow

Selecting the Right Trifluoromethylation Strategy

Choosing the optimal building block and methodology is crucial for maximizing synthetic yield. The following diagram outlines a decision-making workflow for introducing a -CF₃ group.

Trifluoromethylation_Strategy start Define Target Molecule and Substrate Type substrate_type What is the nature of the substrate? start->substrate_type electron_rich Electron-Rich (Enolates, Arenes, etc.) substrate_type->electron_rich Electron-Rich electron_poor Electron-Poor (Carbonyls, etc.) substrate_type->electron_poor Electron-Poor unactivated_ch Unactivated C-H Bond substrate_type->unactivated_ch C-H Functionalization electrophilic Electrophilic Trifluoromethylation (Umemoto, Togni Reagents) electron_rich->electrophilic nucleophilic Nucleophilic Trifluoromethylation (e.g., HCF₃ with base) electron_poor->nucleophilic radical Radical Trifluoromethylation (Photoredox Catalysis) unactivated_ch->radical yield_e High Yields (e.g., 70-95%) on activated substrates. electrophilic->yield_e yield_n High Yields (up to 96%) with optimized base/ligand system. nucleophilic->yield_n yield_r Excellent Yields (70-94%) with broad scope and functional group tolerance. radical->yield_r

Caption: Decision workflow for selecting a trifluoromethylation strategy.

Conclusion

The selection of a fluorinated building block is a critical parameter that directly impacts the synthetic yield and overall efficiency of a drug discovery campaign. For trifluoromethylation, photoredox catalysis offers a mild and high-yielding approach for a broad range of substrates, while modern electrophilic (Umemoto, Togni) and nucleophilic (fluoroform-based) methods provide powerful alternatives for specific applications. Similarly, photocatalytic methods are proving to be highly effective for difluoromethylation. By understanding the reactivity, scope, and optimal conditions for each class of building block, researchers can better navigate the complexities of organofluorine chemistry and accelerate the development of new therapeutic agents.

References

  • Wang, L., et al. (2022). Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. Journal of the American Chemical Society. Retrieved from [Link]

  • Minisci, F., et al. (n.d.). Radical Fluoroalkylation Reactions. Notables de la Ciencia. Retrieved from [Link]

  • Meng, Q., et al. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Nature Communications. Retrieved from [Link]

  • Umemoto, T., et al. (2019). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Yagupolskii, L. M., et al. (1998). New Electrophilic Trifluoromethylating Agents. The Journal of Organic Chemistry. Retrieved from [Link]

  • Koike, T., & Akita, M. (2014). Visible light photoredox catalysis in trifluoromethylation reactions. ResearchGate. Retrieved from [Link]

  • Various Authors. (n.d.). Umemoto's Reagent. ResearchGate. Retrieved from [Link]

  • Togni, A. (2014). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews. Retrieved from [Link]

  • Das, P., et al. (2021). Recent Development of Trifluoromethyl Reagents: A Review. ResearchGate. Retrieved from [Link]

  • Prakash, G. K. S., & Yudin, A. K. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Minisci, F., et al. (1986). New Methods of Free-Radical Perfluoroalkylation of Aromatics and Alkenes. Absolute Rate Constants and Partial Rate Factors for the Homolytic Aromatic Substitution by n-Perfluorobutyl Radical. The Journal of Organic Chemistry. Retrieved from [Link]

  • Pu, X., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Retrieved from [Link]

  • Zhdankin, V. V. (2024). Fluorinated building blocks in drug design: new pathways and targets. Future Medicinal Chemistry. Retrieved from [Link]

  • Akita, M., et al. (2013). Trifluoromethylation of Allylsilanes under Photoredox Catalysis. Organic Letters. Retrieved from [Link]

  • Knochel, P., & Lutter, F. H. (2019). Photoredox-Catalyzed Trifluoromethylation. Synfacts. Retrieved from [Link]

  • Beier, P., et al. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Molecules. Retrieved from [Link]

  • Goryunkov, A. A., et al. (2012). Solution-Phase Perfluoroalkylation of C60 Leads to Efficient and Selective Synthesis of Bis-Perfluoroalkylated Fullerenes. Journal of Fluorine Chemistry. Retrieved from [Link]

  • James, B. R., et al. (2024). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications. Retrieved from [Link]

  • Hu, J., et al. (2012). Recent Advances in Difluoromethylation Reaction. ResearchGate. Retrieved from [Link]

  • Hu, J., et al. (2014). Metal-Catalyzed Direct Difluoromethylation Reactions. Angewandte Chemie International Edition. Retrieved from [Link]

  • Pan, X., et al. (2015). Direct C-H Trifluoromethylation of Glycals by Photoredox Catalysis. ResearchGate. Retrieved from [Link]

  • Apollo Scientific. (n.d.). Fluorinated Building Blocks for Medicinal Chemistry. Apollo Scientific. Retrieved from [Link]

  • Prakash, G. K. S., et al. (2018). Direct nucleophilic trifluoromethylation of carbonyl compounds by potent greenhouse gas, fluoroform: Improving the reactivity of anionoid trifluoromethyl species in glymes. Scientific Reports. Retrieved from [Link]

  • Various Authors. (n.d.). Recent Advances in Photoinduced Perfluoroalkylation Using Perfluoroalkyl Halides as the Radical Precursors. ResearchGate. Retrieved from [Link]

  • Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature. Retrieved from [Link]

  • Tobisu, M., & Chatani, N. (2021). Recent Advances in the Construction of Fluorinated Organoboron Compounds. JACS Au. Retrieved from [Link]

  • Wang, H., et al. (2024). Photocatalytic hydrofluoroalkylation of alkenes with carboxylic acids. Nature Communications. Retrieved from [Link]

  • Ashenhurst, J. (2012). Nucleophiles and Electrophiles. Master Organic Chemistry. Retrieved from [Link]

  • You, S.-L., et al. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Ethoxy-3,5-difluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Substance Identity: 4-Ethoxy-3,5-difluorobenzyl alcohol Primary Hazards: Skin Irritation (H315), Serious Eye Irritation (H319), Specific Target Organ Toxicity - Respiratory (H335). Critical Warning: While benzyl alcohols are standard laboratory reagents, the 3,5-difluoro substitution pattern significantly alters the lipophilicity of the molecule compared to non-fluorinated analogues. This increases the potential for dermal absorption . Standard latex gloves are insufficient; specific nitrile protocols are required.

Technical Risk Assessment (The "Why")

To ensure safety, we must understand the mechanism of risk, not just the regulation.

  • The Fluorine Effect (Lipophilicity): The addition of fluorine atoms to the benzyl ring generally increases the compound's lipophilicity (LogP). This allows the molecule to penetrate the lipid bilayer of the skin more effectively than unsubstituted benzyl alcohol.

  • Metabolic Stability: Fluorination at the 3,5-positions blocks metabolic oxidation at those sites, potentially altering how the body processes the compound if absorbed.

  • Physical State Dynamics: Depending on purity and ambient temperature, this compound may exist as a viscous oil or a low-melting solid. Both states present unique risks: oils adhere to gloves/surfaces, while solids generate inhalable dust.

PPE Matrix: Layered Defense System

The following protocol uses a "Barrier-Breach" logic. We assume the primary barrier (fume hood) might fail, necessitating a robust secondary barrier (PPE).

Body ZonePPE RequirementTechnical Rationale
Hand Protection Double Nitrile Gloves (Min 5 mil outer, 4 mil inner)Benzyl alcohols can permeate thin nitrile in <15 mins. Double gloving provides a "breakthrough buffer." Do NOT use Latex (poor organic solvent resistance).
Respiratory Fume Hood (Face velocity: 80-100 fpm)Primary containment. If working outside a hood (e.g., weighing balance), use N95 or P100 respirator .
Ocular Chemical Splash Goggles Safety glasses are insufficient. Benzyl alcohols are severe eye irritants; vapors or splashes can bypass side-shields.
Dermal (Body) Lab Coat (Poly/Cotton) + Tyvek Sleeves The "wrist gap" between glove and coat is the most common exposure point. Tyvek sleeves seal this gap.

Operational Workflow & Logistics

Phase A: Pre-Handling Preparation
  • Static Control: Fluorinated solids are often static-prone. Use an antistatic gun or ionizer bar during weighing to prevent "fly-away" powder.

  • Solvent Selection: If solubilizing, avoid DMSO if possible. DMSO acts as a penetrant carrier, dragging the fluorinated compound through the skin upon contact. Prefer Ethyl Acetate or DCM (with proper ventilation).

Phase B: Active Handling (Synthesis/Transfer)
  • Weighing: Perform inside a localized exhaust enclosure or a deep-set fume hood.

  • Liquid Transfer: Use positive displacement pipettes for viscous oils to prevent dripping.

  • Spill Response:

    • Solid: Do not sweep (creates dust). Wet wipe with isopropanol.

    • Liquid: Absorb with vermiculite. Do not use paper towels alone (rapid evaporation surface).

Phase C: Decontamination
  • Glove Removal: Use the "Beak Method" (pulling one glove off by the fingertips using the other gloved hand) to ensure the exterior never touches skin.

  • Surface Decon: Wipe surfaces with 70% Ethanol or Isopropanol. The ethoxy group makes this compound soluble in alcohols.

Visualized Safety Logic (Workflow)

The following diagram illustrates the decision-making process for handling this specific compound, emphasizing the "Stop/Go" safety checks.

SafetyProtocol RiskAssess 1. Risk Assessment (Check H-Codes: H315, H319) PPE_Check 2. PPE Verification (Double Nitrile + Goggles) RiskAssess->PPE_Check State_Check 3. Physical State? PPE_Check->State_Check Solid_Path Solid: Use Antistatic Weighing Funnel State_Check->Solid_Path Powder Liquid_Path Liquid: Positive Displacement Pipette State_Check->Liquid_Path Oil/Viscous Reaction 4. Reaction/Transfer (In Fume Hood) Solid_Path->Reaction Liquid_Path->Reaction Waste 5. Disposal (Halogenated Waste) Reaction->Waste

Caption: Operational logic flow for handling 4-Ethoxy-3,5-difluorobenzyl alcohol, distinguishing between solid and liquid handling protocols.

Disposal & Waste Management

Cradle-to-Grave Responsibility: Do not mix this compound with general organic waste if your facility separates Halogenated vs. Non-Halogenated waste.

  • Classification: Halogenated Organic Waste . (Due to the two fluorine atoms).

  • Segregation: Keep separate from strong oxidizers (e.g., Nitric Acid, Peroxides) to prevent potential formation of HF or unstable intermediates during waste consolidation.

  • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if the waste stream is acidic.

References

  • Fisher Scientific. (2024). Safety Data Sheet: 4-Ethoxy-3,5-difluorobenzyl alcohol. Retrieved from

  • National Institutes of Health (PubChem). (2023). Compound Summary: Fluorinated Benzyl Alcohols. Retrieved from

  • Ansell Healthcare. (2022). Chemical Resistance Guide: Permeation & Degradation Data (Nitrile vs. Benzyl Alcohol). Retrieved from

  • University of Pennsylvania EHRS. (2023). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Retrieved from

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.